2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethyl-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-10-8(2)12(13(15)16)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQIFUQLSDIOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357717 | |
| Record name | 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74960-58-0 | |
| Record name | 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Ethyl-3-methyl-quinoline-4-carboxylic acid" basic properties
An In-Depth Technical Guide to 2-Ethyl-3-methyl-quinoline-4-carboxylic Acid
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are ubiquitous in nature, forming the core of alkaloids like quinine, and are central to a multitude of synthetic drugs with a wide therapeutic index.[2] The quinoline-4-carboxylic acid motif, in particular, is a cornerstone for developing agents with diverse pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]
This guide provides a comprehensive technical overview of a specific, synthetically important derivative: This compound . We will delve into its core physicochemical properties, established synthetic routes with mechanistic insights, analytical characterization, and its potential within the landscape of modern drug discovery. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who require a detailed understanding of this compound's fundamental characteristics.
Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical properties is critical for its application in research, dictating everything from reaction conditions to formulation strategies. This compound is a solid at room temperature with a relatively high melting point, indicative of strong intermolecular forces, likely hydrogen bonding via the carboxylic acid group and π-stacking of the quinoline rings.
Core Data Summary
The key quantitative properties of this compound are summarized in the table below. These values are essential for experimental design, including solvent selection, pH adjustments, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 2-ethyl-3-methylquinoline-4-carboxylic acid | [6] |
| CAS Number | 74960-58-0 | [6][7] |
| Molecular Formula | C₁₃H₁₃NO₂ | [6] |
| Molecular Weight | 215.25 g/mol | [6] |
| Melting Point | 279 °C | [8][9] |
| pKa (Predicted) | 1.15 ± 0.10 | [8] |
| XLogP3 (Predicted) | 2.9 | [6] |
| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [8] |
| Boiling Point (Predicted) | 362.1 ± 30.0 °C | [8] |
Synthesis and Mechanistic Insight: The Pfitzinger Reaction
The synthesis of substituted quinoline-4-carboxylic acids is most classically and efficiently achieved through the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[10][11] This powerful condensation reaction provides a direct route to the target scaffold by reacting isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, under basic conditions.[3] For the specific synthesis of this compound, the carbonyl reactant is 2-pentanone (ethyl methyl ketone).
Causality of the Pfitzinger Approach
The choice of the Pfitzinger reaction is guided by its reliability and the commercial availability of the starting materials. The reaction proceeds through a well-understood mechanism that ensures the regioselective formation of the desired quinoline. The base (typically potassium hydroxide) serves a dual purpose: it catalyzes the initial hydrolysis of the isatin amide bond and subsequently promotes the key condensation and cyclization steps.[10]
Reaction Mechanism
The mechanism can be dissected into four critical stages, providing a clear path from reactants to the final quinoline product.[3][10]
Caption: The four key stages of the Pfitzinger reaction mechanism.
-
Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate known as an isatinate.[3][10]
-
Condensation: The aniline moiety of the isatinate then condenses with the carbonyl group of 2-pentanone. This step forms an imine (Schiff base), which rapidly tautomerizes to its more stable enamine form.[3]
-
Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the electron-rich enamine attacks the keto-carbonyl group derived from the original isatin.[3]
-
Dehydration & Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate, which results in the formation of the stable, aromatic quinoline ring system.[3]
Experimental Protocol: Synthesis via Pfitzinger Condensation
This protocol provides a self-validating workflow for the synthesis of this compound. Each stage includes checkpoints for monitoring and ensuring reaction completion.
Caption: Experimental workflow for the Pfitzinger synthesis.
Step-by-Step Methodology
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Causality: A strong base is required to efficiently hydrolyze the isatin's amide bond.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will transition from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes to ensure this conversion is complete.[3]
-
Addition of Carbonyl Component: Add a stoichiometric equivalent of 2-pentanone to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain this reflux for 12-13 hours. Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
-
Reaction Monitoring (Self-Validation): The reaction's progress should be monitored periodically using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane with 1% acetic acid) will show the consumption of the isatin starting material and the appearance of the product spot (which will be UV active). The reaction is complete when the isatin spot is no longer visible.
-
Product Isolation: Once complete, cool the reaction flask in an ice bath for 30 minutes to maximize the precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude solid with a small amount of cold ethanol to remove residual reactants. If further purification is needed, the product can be recrystallized from an ethanol/water mixture to yield the pure this compound.
Analytical Characterization Guide
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic techniques provide a definitive structural fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include:
-
Carboxylic Acid Proton (1H): A very broad singlet, significantly downfield in the 10-12 ppm region.[12] This signal will disappear upon a D₂O shake.
-
Aromatic Protons (4H): A series of multiplets in the 7.5-8.5 ppm range, corresponding to the protons on the benzene portion of the quinoline core.
-
Ethyl Group Protons (5H): A quartet around 2.8-3.0 ppm (CH₂) coupled to a triplet around 1.3-1.5 ppm (CH₃).
-
Methyl Group Protons (3H): A sharp singlet around 2.4-2.6 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton:
-
Carboxylic Carbonyl Carbon: A signal in the 165-175 ppm range.[12]
-
Aromatic/Heteroaromatic Carbons: Multiple signals between ~120-155 ppm.
-
Aliphatic Carbons: Signals for the ethyl group carbons (~25-30 ppm for CH₂ and ~12-15 ppm for CH₃) and the methyl group carbon (~18-22 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[12]
-
C=O Stretch: A sharp, strong absorption band around 1700-1720 cm⁻¹ for the carboxylic acid carbonyl group.[12]
-
C=C and C=N Stretches: Multiple sharp bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic quinoline core.
-
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 215.25.[6]
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively published, the broader class of quinoline-4-carboxylic acids is rich in pharmacological activity. This structural motif is a known pharmacophore that can interact with various biological targets.
-
Enzyme Inhibition: Many quinoline-4-carboxylic acids are known to be enzyme inhibitors. A prominent example is their activity against Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, making them attractive targets for cancer and autoimmune disease research.[13] The carboxylic acid is often crucial for activity, forming key salt bridges or hydrogen bonds within the enzyme's active site.[13]
-
Antimicrobial and Antiviral Activity: The quinoline scaffold is present in numerous antibacterial and antiviral agents. The planar aromatic system can intercalate with DNA or inhibit key viral or bacterial enzymes.
-
Receptor Antagonism: Derivatives have been developed as antagonists for various receptors, including neurokinin receptors.[2]
Given these precedents, this compound represents a valuable lead compound or intermediate. The ethyl and methyl substitutions at the 2 and 3 positions provide lipophilicity and specific steric bulk that can be fine-tuned to optimize binding affinity and selectivity for a particular biological target. It serves as an excellent starting point for further derivatization, particularly at the carboxylic acid group (to form esters or amides) or on the benzene ring, to explore structure-activity relationships (SAR) in a drug discovery program.
Conclusion
This compound is a classic example of the quinoline scaffold, accessible through robust and well-understood synthetic chemistry like the Pfitzinger reaction. Its physicochemical properties are well-defined, and its structure can be unambiguously confirmed through standard analytical techniques. While its specific biological profile remains to be fully elucidated, its structural class is of high interest in medicinal chemistry, marking it as a compound with significant potential for further investigation and development in various therapeutic areas. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically employ this compound in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 74960-58-0 [chemicalbook.com]
- 8. This compound CAS#: 74960-58-0 [amp.chemicalbook.com]
- 9. 74960-58-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Ethyl-3-methylquinoline-4-carboxylic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. Their rigid, heterocyclic structure serves as a versatile template for the development of a wide array of therapeutic agents and functional materials. Among this important class of molecules, 2-Ethyl-3-methylquinoline-4-carboxylic acid is a notable derivative, featuring alkyl substitutions at the 2 and 3 positions of the quinoline ring system. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, grounded in established chemical principles and methodologies.
Part 1: Nomenclature and Structural Elucidation
IUPAC Name and Chemical Identity
The unequivocally established IUPAC name for the topic compound is 2-ethyl-3-methylquinoline-4-carboxylic acid [1]. Its chemical identity is further defined by the following key identifiers:
| Identifier | Value |
| CAS Number | 74960-58-0[1] |
| Molecular Formula | C₁₃H₁₃NO₂[1] |
| Molecular Weight | 215.25 g/mol [1] |
| PubChem CID | 865215[1] |
| InChI | InChI=1S/C13H13NO2/c1-3-10-8(2)12(13(15)16)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16)[1] |
| SMILES | CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O[1] |
Chemical Structure
The molecular architecture of 2-ethyl-3-methylquinoline-4-carboxylic acid consists of a fused bicyclic system, where a benzene ring is annulated to a pyridine ring. The key structural features, as depicted in the diagram below, are an ethyl group at position 2, a methyl group at position 3, and a carboxylic acid moiety at position 4.
References
"2-Ethyl-3-methyl-quinoline-4-carboxylic acid" molecular weight and formula
An In-Depth Technical Guide to 2-Ethyl-3-methyl-quinoline-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, quinoline-4-carboxylic acids represent a "privileged scaffold," a framework that has been repeatedly shown to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This guide provides a detailed technical overview of a specific and promising derivative, this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, established synthetic routes with detailed protocols, and the extensive therapeutic landscape of its parent class, providing the foundational knowledge necessary for its application in modern research.
Molecular Profile and Physicochemical Properties
This compound is a polysubstituted quinoline derivative. The strategic placement of the ethyl group at the 2-position, a methyl group at the 3-position, and the critical carboxylic acid at the 4-position defines its chemical reactivity and potential for biological interactions. The carboxylic acid moiety, in particular, is often essential for binding to target proteins, for instance by forming salt bridges or hydrogen bonds with key residues like arginine in enzyme active sites.[3]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| IUPAC Name | 2-ethyl-3-methylquinoline-4-carboxylic acid | [4] |
| CAS Number | 74960-58-0 | [4] |
| Melting Point | 279 °C | ChemicalBook |
| SMILES | CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O | [4] |
| InChIKey | DWQIFUQLSDIOAR-UHFFFAOYSA-N | [4] |
Synthesis of the Quinoline Core: The Pfitzinger Reaction
The synthesis of quinoline-4-carboxylic acids is most classically achieved via the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[5][6] This robust and versatile method involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, conducted under strong basic conditions.[7][8] The reaction's primary strength lies in its ability to construct the substituted quinoline core in a single, efficient step.
Mechanistic Rationale
The causality behind the Pfitzinger reaction is a logical sequence of base-catalyzed transformations. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.
-
Ring Opening of Isatin : The reaction initiates with the base (e.g., potassium hydroxide) attacking the amide bond of isatin. This hydrolysis opens the five-membered ring to form a potassium isatinate intermediate, a keto-acid salt.[5][8]
-
Condensation & Imine Formation : The carbonyl group of the added ketone (in this case, 2-butanone) reacts with the aniline moiety of the opened isatinate to form a Schiff base, or imine.[5][7]
-
Enamine Tautomerization & Cyclization : The imine tautomerizes to its more reactive enamine form. The enamine then undergoes an intramolecular cyclization, attacking the ketone carbonyl on the isatinate backbone.[5]
-
Dehydration : The final step is a dehydration event, which aromatizes the newly formed ring, yielding the stable quinoline-4-carboxylic acid product.[5]
The choice of a strong base is critical; it must be potent enough to facilitate the initial amide hydrolysis and drive the subsequent condensation steps. Ethanol is a common solvent as it effectively solubilizes both the organic precursors and the inorganic base.[9]
Visualizing the Pfitzinger Workflow
Caption: Experimental Workflow for Pfitzinger Synthesis.
Detailed Experimental Protocol (Representative)
This protocol describes a generalized procedure for the synthesis of this compound based on the standard Pfitzinger methodology.[8][9]
Materials:
-
Isatin (1.0 eq)
-
2-Butanone (Methyl Ethyl Ketone) (1.05 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (95%)
-
Diethyl Ether
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (4.0 eq) in 95% ethanol to create an approximately 33% (w/v) solution. Note: This is an exothermic process and should be done with care.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 eq). Continue stirring at room temperature for 30-45 minutes. The color of the solution should change as the potassium isatinate salt forms.[8]
-
Addition of Ketone: Slowly add 2-butanone (1.05 eq) to the reaction mixture dropwise.
-
Reaction Reflux: Heat the mixture to reflux and maintain for 12-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Solvent Removal: After the reaction is complete, remove the bulk of the ethanol via distillation or rotary evaporation.
-
Aqueous Work-up: Add water to the residue to dissolve the potassium salt of the product. Perform an extraction with diethyl ether to remove any unreacted ketone and other neutral impurities. The product will remain in the aqueous layer.
-
Acidification and Precipitation: Carefully acidify the aqueous layer with glacial acetic acid until the pH is approximately 4-5. The this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline-4-carboxylic acid scaffold is a privileged structure in drug development due to its wide range of biological activities.[2][3] Derivatives have been investigated as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][3] The specific substitutions at the 2- and 3-positions, as in this compound, are crucial for tuning the molecule's selectivity and potency towards specific biological targets.
Anticancer Activity
Derivatives of the quinoline-4-carboxylic acid core have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways.[3]
-
Enzyme Inhibition: This scaffold is effective at inhibiting key enzymes involved in cancer progression. For example, certain derivatives act as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are validated targets in oncology.[10][11]
-
Antiproliferative Effects: Studies have shown that quinoline carboxylic acids can selectively reduce the viability of various cancer cell lines, including those of the breast (MCF7) and cervix (HeLa), often with greater efficacy than in non-cancerous cells.[12]
Caption: Potential Anticancer Mechanisms of Action.
Antimicrobial and Anti-inflammatory Activity
The quinoline core is famously associated with antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones).[2][13] While this compound is not a fluoroquinolone, its core structure contributes to potential antimicrobial properties. Furthermore, various quinoline carboxylic acid derivatives have shown impressive anti-inflammatory effects, in some cases comparable to classical NSAIDs like indomethacin, by modulating inflammatory responses in macrophages.[12][14]
Conclusion
This compound emerges from a class of heterocyclic compounds with profound significance in medicinal chemistry. Its synthesis is well-established through classic organic reactions like the Pfitzinger condensation, providing a reliable pathway for its production and derivatization. The proven therapeutic potential of the quinoline-4-carboxylic acid scaffold, particularly in oncology and infectious diseases, makes this specific derivative a valuable subject for further investigation. This guide provides the essential technical framework for researchers to synthesize, characterize, and explore the full therapeutic potential of this promising molecule.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Part 1: Core Compound Profile and Physicochemical Properties
An In-depth Technical Guide to 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Topic: "this compound" CAS Number: 74960-58-0[1][2][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. As a member of the quinoline-4-carboxylic acid class, this molecule belongs to a scaffold of significant interest in medicinal chemistry.[4][5]
This compound is a heterocyclic aromatic compound. The quinoline core is a privileged structure in drug discovery, known for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[4][5][6] The carboxylic acid moiety at the 4-position is often a critical pharmacophore, enabling interactions such as salt bridges or hydrogen bonds with biological targets.[7]
Chemical Identifiers and Properties
A summary of the key computed and experimental properties for this compound is presented below. These parameters are essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.
| Property | Value | Source |
| CAS Number | 74960-58-0 | [1][2][8] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][8] |
| Molecular Weight | 215.25 g/mol | [1][2][8] |
| IUPAC Name | 2-ethyl-3-methylquinoline-4-carboxylic acid | [8] |
| Melting Point | 279 °C | [1][2] |
| Boiling Point (Predicted) | 362.1 ± 30.0 °C | [2] |
| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.15 ± 0.10 | [2] |
| SMILES | CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O | [8] |
| InChIKey | DWQIFUQLSDIOAR-UHFFFAOYSA-N | [8] |
Part 2: Synthesis Methodology: The Pfitzinger Reaction
The synthesis of substituted quinoline-4-carboxylic acids is classically achieved through several named reactions, with the Pfitzinger and Doebner reactions being the most prominent.[9] For the target compound, this compound, the Pfitzinger reaction provides a direct and efficient route.
Causality of the Pfitzinger Reaction: This reaction leverages the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base. The base (e.g., potassium hydroxide) deprotonates the α-methylene group of the carbonyl compound, forming an enolate. This enolate then acts as a nucleophile, attacking the C-3 carbonyl of the isatin ring, which is subsequently opened. An intramolecular condensation (cyclization) followed by dehydration yields the final quinoline-4-carboxylic acid product. The choice of the carbonyl compound directly dictates the substituents at the 2- and 3-positions of the quinoline ring. For the target molecule, 2-pentanone is the ideal carbonyl reactant.
Caption: Workflow for the Pfitzinger synthesis of the target compound.
Detailed Experimental Protocol (Pfitzinger Synthesis)
This protocol is a self-validating system. Successful synthesis will be confirmed by the precipitation of the product upon acidification, followed by characterization (e.g., melting point, NMR) that matches known values.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of potassium hydroxide in 100 mL of absolute ethanol.
-
Addition of Reactants: To the basic solution, add 7.35 g (0.05 mol) of isatin. Stir the mixture until the isatin is substantially dissolved. Subsequently, add 5.17 g (0.06 mol) of 2-pentanone dropwise to the mixture.
-
Experimental Insight: A slight excess of the carbonyl compound is used to ensure the complete consumption of the isatin starting material, simplifying purification.
-
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. If any solid has formed, filter it off.
-
Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
Redissolution and Filtration: Dissolve the resulting residue in approximately 100 mL of warm water. A small amount of insoluble, non-acidic byproduct may be present; filter this off if necessary.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring, until the pH is approximately 4.
-
Causality: The product exists as a potassium carboxylate salt in the basic solution. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which has low water solubility and precipitates out of the solution.
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Part 3: Relevance in Drug Development and Scientific Applications
Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry. Their rigid, planar structure and the presence of the key carboxylic acid group make them effective binders for various biological targets.
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH, an essential enzyme in the de novo pyrimidine biosynthesis pathway.[7][10] This pathway is critical for rapidly proliferating cells, such as cancer cells, making DHODH an attractive therapeutic target. The carboxylic acid moiety is often crucial for binding, forming a key salt bridge with an arginine residue (e.g., R136) in the enzyme's active site.[7] The structural similarity of compounds like this compound to known inhibitors like brequinar suggests potential activity in this area.[7]
Anticancer and Other Applications: Beyond DHODH, this chemical class has been explored for various other applications:
-
Sirtuin Inhibition: Certain derivatives have been designed as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism, presenting a therapeutic strategy for leukemia.[11]
-
Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs, and new derivatives are continuously being explored to combat drug resistance.[4][12]
-
General Cytotoxicity: The scaffold has demonstrated broad cytotoxic effects against various cancer cell lines, with ongoing research to elucidate the specific mechanisms of action, which may be independent of topoisomerase inhibition.[5][6]
Caption: Potential biological targets and therapeutic applications.
References
- 1. 74960-58-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound CAS#: 74960-58-0 [amp.chemicalbook.com]
- 3. This compound | 74960-58-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
"2-Ethyl-3-methyl-quinoline-4-carboxylic acid" solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile for this compound (PubChem CID: 865215). We delve into its fundamental physicochemical properties, establish a theoretical framework for its expected solubility behavior based on its molecular structure, and provide robust, field-proven experimental protocols for the precise determination of its key solubility-related parameters. This document is designed to equip researchers with the necessary knowledge to thoroughly characterize this compound, bridging the gap between theoretical prediction and empirical validation.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in medicinal chemistry.[1][2] The molecule is functionalized with a carboxylic acid group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position. This unique combination of a lipophilic aromatic system, an ionizable acidic group, and alkyl substituents dictates its physicochemical behavior, particularly its solubility in aqueous and organic media.
A comprehensive understanding of its solubility, dissociation constant (pKa), and lipophilicity (logP/D) is paramount for effective formulation development, predicting gastrointestinal absorption, and ensuring consistent biological performance.[3][4] This guide outlines the systematic approach required to build a complete and reliable solubility profile.
Core Physicochemical Properties
A foundational analysis begins with the compound's basic properties. While extensive experimental data for this specific molecule is not widely published, reliable computational predictions and available data provide a strong starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | PubChem[5] |
| Molecular Weight | 215.25 g/mol | PubChem[5] |
| Melting Point | 279 °C | ChemicalBook[6] |
| Predicted XLogP3 | 2.9 | PubChem[5] |
| Predicted pKa (Acidic) | 1.15 ± 0.10 | ChemicalBook[6] |
Note: Predicted values are computational estimates and require experimental verification.
Theoretical Solubility Framework
The molecular structure of this compound suggests a distinct pH-dependent solubility profile.
-
Acidic Moiety: The carboxylic acid group (-COOH) is the primary driver of aqueous solubility at neutral to alkaline pH. When the pH of the solution is above the pKa of the carboxylic acid, it will deprotonate to form the more soluble carboxylate anion (-COO⁻).
-
Basic Moiety: The quinoline nitrogen is weakly basic. Its pKa is expected to be low, meaning it will be protonated only under strongly acidic conditions.
-
Lipophilicity: The fused aromatic rings of the quinoline core, combined with the ethyl and methyl groups, contribute to the molecule's lipophilicity. The predicted XLogP3 of 2.9 indicates moderate lipophilicity, suggesting that the neutral form will have limited aqueous solubility but good solubility in organic solvents.[5]
This interplay between the ionizable group and the lipophilic scaffold means that solubility will be lowest when the molecule is in its neutral, un-ionized state. This typically occurs at a pH between the pKa of the quinoline nitrogen and the pKa of the carboxylic acid.
Caption: pH-dependent ionization of the carboxylic acid group.
Experimental Protocols for Solubility Characterization
To move from theoretical prediction to validated data, a series of standardized experiments must be performed. The following protocols are based on internationally recognized guidelines from the OECD and USP.[7][8]
Determination of the Acid Dissociation Constant (pKa)
Causality: The pKa value is the pH at which the ionized and un-ionized forms of the molecule are present in equal concentrations. It is the most critical parameter for predicting the pH-solubility profile. Potentiometric titration is the gold-standard method due to its precision and accuracy.[9][10]
Protocol: Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the target experimental temperature (e.g., 25°C or 37°C).[11]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent like methanol if solubility is very low) to a known concentration (e.g., 1-5 mM).[12] Ensure the solution's ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[11]
-
Titration: Place the solution in a thermostatted vessel and purge with nitrogen to eliminate dissolved CO₂.[10] Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH for an acid) using an automated titrator that adds small, precise volumes.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/min).[11]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. Specialized software is used to calculate the pKa by analyzing the inflection points.
Caption: Workflow for pKa determination by potentiometric titration.
Thermodynamic Equilibrium Solubility
Causality: This experiment determines the true saturation concentration of the compound in a specific medium at equilibrium. The shake-flask method, as described in OECD Guideline 105 and USP Chapter <1236>, is the definitive method for this measurement because it ensures that the system has reached a true thermodynamic equilibrium.[8][13][14]
Protocol: Saturation Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to several vials containing the test medium (e.g., purified water, 0.1 M HCl, or pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation is achieved and maintained.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C for biorelevant studies) for a defined period.[15] A preliminary test can determine the time to reach equilibrium (typically 24-72 hours).[16]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation or filtration (using a filter material that does not bind the compound).
-
Quantification: Accurately dilute the clarified supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Confirmation: The presence of undissolved solid must be visually confirmed in each vial at the end of the experiment. The determined concentration represents the equilibrium solubility.[16]
Caption: Workflow for the shake-flask solubility method.
pH-Solubility Profile
Causality: For ionizable compounds, solubility varies significantly with pH. A pH-solubility profile is essential for predicting behavior in the variable pH environments of the gastrointestinal tract. This profile is generated by performing equilibrium solubility experiments across a range of physiologically relevant pH values.[3][15]
Protocol:
-
Media Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) as recommended by WHO and FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[3][15]
-
Execution: Perform the Saturation Shake-Flask Method (Protocol 4.2) in each of the prepared buffers.
-
Data Analysis: Plot the determined solubility (on a logarithmic scale) against the pH of each buffer. The resulting graph will visually represent the compound's pH-solubility profile.
Lipophilicity (logP and logD)
Causality: Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability. The partition coefficient (logP) describes this for the neutral species, while the distribution coefficient (logD) is the effective lipophilicity at a specific pH, accounting for all ionic species. The HPLC method (OECD 117) is a rapid and reliable way to estimate logP.[17][18][19]
Protocol: logP Determination by HPLC Method (OECD 117)
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile phase of methanol/water.[19]
-
Calibration: Inject a series of reference compounds with known logP values that bracket the expected logP of the test compound. Record their retention times (t_R).
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system. Determine its retention time in duplicate.[20]
-
Calculation:
-
Calculate the capacity factor (k) for each reference and test compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their calculated log k values.
-
Determine the logP of the test compound by interpolating its log k value on the calibration curve.[19]
-
-
logD Calculation: The logD at any given pH can be calculated from the logP and pKa using the Henderson-Hasselbalch equation.
Practical Considerations and Troubleshooting
-
Solid State Properties: The solubility of a compound can be significantly influenced by its solid form (e.g., polymorphs, solvates, amorphous vs. crystalline). It is critical to characterize the solid form used for solubility studies and to check for any form changes during the experiment.
-
Analytical Method: A specific, sensitive, and validated analytical method (typically HPLC-UV) is the backbone of accurate solubility determination. The method must be able to quantify the API in the presence of buffer components without interference.
-
Temperature Control: Solubility is temperature-dependent. Strict temperature control (± 0.5 to 1 °C) is mandatory for all experiments to ensure data reproducibility.[8][15]
Conclusion
The solubility profile of this compound is governed by the interplay of its ionizable carboxylic acid group and its lipophilic quinoline structure. While computational models provide a valuable starting point, a definitive profile can only be constructed through rigorous experimental work. By systematically applying the standardized protocols for pKa, equilibrium solubility, and lipophilicity detailed in this guide, researchers can generate the high-quality, reliable data necessary to support successful drug development, from lead optimization and formulation to predicting in vivo performance.
References
- 1. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 2. biorelevant.com [biorelevant.com]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 74960-58-0 [amp.chemicalbook.com]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. oecd.org [oecd.org]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. filab.fr [filab.fr]
- 15. who.int [who.int]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. oecd.org [oecd.org]
- 18. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 20. oecd.org [oecd.org]
Spectral Characterization of 2-Ethyl-3-methyl-quinoline-4-carboxylic Acid: A Technical Guide
Foreword
Molecular Structure and Spectroscopic Overview
2-Ethyl-3-methyl-quinoline-4-carboxylic acid (C₁₃H₁₃NO₂) possesses a core quinoline scaffold, which is a bicyclic aromatic heterocycle.[2] This core is substituted with an ethyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position. The strategic placement of these functional groups dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for the NMR analysis of a similar compound, quinoline-2-carboxylic acid, provides a solid foundation for our target molecule.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[3]
-
Data Acquisition: Record the spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. Further structural elucidation can be achieved using 2D NMR techniques like COSY, HSQC, and HMBC.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons of the quinoline ring, the ethyl and methyl substituents, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 |
| H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 |
| H-7 | 7.7 - 7.9 | t | 7.0 - 8.0 |
| H-8 | 7.9 - 8.1 | d | 8.0 - 9.0 |
| -CH₂- (Ethyl) | 2.8 - 3.0 | q | 7.0 - 8.0 |
| -CH₃ (Methyl) | 2.4 - 2.6 | s | - |
| -CH₃ (Ethyl) | 1.2 - 1.4 | t | 7.0 - 8.0 |
| -COOH | 12.0 - 14.0 | br s | - |
Interpretation:
-
Aromatic Protons (H-5 to H-8): These protons on the benzo-ring of the quinoline system are expected to appear in the downfield region (7.5-8.2 ppm) due to the aromatic ring current. The exact shifts and multiplicities will be influenced by the overall electron density of the ring system.
-
Ethyl Group: The methylene protons (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group will be a triplet.
-
Methyl Group: The methyl group at the 3-position is expected to be a singlet as it has no adjacent protons.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm, and is exchangeable with D₂O.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 168 - 172 |
| C-2 | 158 - 162 |
| C-4 | 145 - 149 |
| C-8a | 147 - 150 |
| C-4a | 125 - 129 |
| Aromatic CHs | 124 - 132 |
| C-3 | 122 - 126 |
| -CH₂- (Ethyl) | 28 - 32 |
| -CH₃ (Methyl) | 18 - 22 |
| -CH₃ (Ethyl) | 12 - 16 |
Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.
-
Quaternary Carbons: The substituted carbons of the quinoline ring (C-2, C-4, C-4a, and C-8a) will have distinct chemical shifts. C-2 and C-4, being attached to the nitrogen and the carboxylic acid respectively, will be significantly downfield.
-
Aromatic CHs: The protonated aromatic carbons will appear in the typical aromatic region.
-
Alkyl Carbons: The carbons of the ethyl and methyl groups will be the most upfield signals.
Predicted ¹H NMR Assignments
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-2960 | Medium |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C and C=N stretches (Aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |
| O-H bend (Carboxylic Acid) | 920-950 | Broad, Medium |
Interpretation:
-
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[4][5]
-
C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid. Conjugation with the quinoline ring may shift this to a slightly lower wavenumber.[5]
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be observed just below and above 3000 cm⁻¹, respectively.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. Electron ionization (EI) can also be used, which would likely lead to more extensive fragmentation.[2]
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to obtain high-resolution mass data.
Predicted Mass Spectrum
The molecular weight of this compound is 215.25 g/mol .[2]
In ESI-MS (Positive Ion Mode):
-
[M+H]⁺: The base peak is expected to be the protonated molecule at m/z 216.2.
In EI-MS:
-
Molecular Ion (M⁺˙): A prominent molecular ion peak at m/z 215 is anticipated.
-
Key Fragmentations: The fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxylic acid group.[6]
-
[M - COOH]⁺ (m/z 170): Loss of the carboxyl radical.
-
[M - H₂O]⁺˙ (m/z 197): Loss of water from the molecular ion.
-
[M - C₂H₅]⁺ (m/z 186): Loss of the ethyl group.
-
Further fragmentation of the quinoline ring system can also occur.
-
Predicted EI-MS Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectral data for this compound. While awaiting experimental verification, this document serves as a valuable resource for researchers, offering a scientifically grounded interpretation of the expected spectral characteristics. The provided protocols and predicted data will aid in the identification and characterization of this and structurally related quinoline derivatives, thereby supporting ongoing research and development in medicinal chemistry and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultraviolet, visible and fluorescence spectral analysis of polynuclear hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempap.org [chempap.org]
A Mechanistic Hypothesis for 2-Ethyl-3-methyl-quinoline-4-carboxylic acid: A Technical Guide to Investigating its Potential as an NF-κB Pathway Modulator
Abstract
Introduction
The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its broad therapeutic potential.[2] Derivatives of quinoline-4-carboxylic acid, in particular, have been the subject of intense investigation, leading to compounds with established antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][6][7] The versatility of this scaffold allows for fine-tuning of its pharmacological profile through substitutions on the quinoline core, making it an attractive template for designing novel therapeutic agents.[8][9]
Profile of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
The subject of this guide, this compound (CAS: 74960-58-0), is a distinct molecule within this class.[10][11] Its structure consists of the foundational quinoline-4-carboxylic acid core, modified with an ethyl group at the C2 position and a methyl group at the C3 position. While its chemical properties are documented, a significant knowledge gap exists regarding its biological activity and molecular mechanism(s) of action, presenting a compelling opportunity for investigation.
Chemical Structure:
The Central Role of the NF-κB Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This unmasks a nuclear localization signal on NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention.[12][14]
The Core Hypothesis: Inhibition of the Canonical NF-κB Signaling Pathway
Proposed Mechanism of Action
We hypothesize that This compound exerts anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Based on the activities of related quinoline compounds, this inhibition could occur at one or more key nodes within the cascade.[3][4] The primary proposed points of interference are:
-
Direct or indirect inhibition of the IκB kinase (IKK) complex , preventing the phosphorylation and degradation of IκBα.
-
Interference with the nuclear translocation of the active p65 subunit , preventing it from reaching its DNA targets.
-
Modulation of p65's ability to bind to DNA within the nucleus.[12][13]
This mechanism would lead to a downstream reduction in the expression of NF-κB target genes, such as TNF, IL6, and IL1B, thereby dampening the inflammatory response.
Mechanistic Rationale and Visualization
The quinoline-4-carboxylic acid pharmacophore is structurally suited to interact with kinase active sites or protein-protein interfaces. The carboxylic acid moiety is particularly important, as it can form critical salt bridges or hydrogen bond interactions with protein residues, a feature noted in other inhibitors of inflammatory targets.[9][15] The ethyl and methyl substituents at the C2 and C3 positions, respectively, likely contribute to binding affinity and selectivity by occupying specific hydrophobic pockets within the target protein.
Figure 1: Proposed inhibition points in the canonical NF-κB pathway.
Experimental Validation Strategy: A Phased Approach
This section outlines a logical, tiered workflow to systematically evaluate the proposed mechanism of action.
Phase 1: In Vitro Cellular Assays for Anti-inflammatory Activity
The initial phase aims to confirm that the compound possesses anti-inflammatory activity in a relevant cellular model. The choice of experiment is based on establishing a foundational biological effect before investing in deeper mechanistic studies.
Protocol 3.1.1: Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
-
Causality: RAW 264.7 murine macrophages are a standard and robust model for studying inflammatory responses. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the NF-κB pathway via Toll-like receptor 4 (TLR4), making this a highly relevant system to test our hypothesis. Measuring the inhibition of key pro-inflammatory cytokines (TNF-α, IL-6) provides a direct functional readout of anti-inflammatory efficacy.[4]
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Plating: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO, ≤0.1%) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours (for TNF-α) or 24 hours (for IL-6).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Viability Control: In a parallel 96-well plate, perform a cell viability assay (e.g., MTT or PrestoBlue™) with the same compound concentrations to ensure the observed effects are not due to cytotoxicity.[1]
-
-
Data Presentation:
| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| 0.1 | 5 ± 2 | 3 ± 1 | 100 ± 3 |
| 1.0 | 25 ± 4 | 18 ± 3 | 99 ± 2 |
| 5.0 | 52 ± 5 | 45 ± 6 | 98 ± 4 |
| 10.0 | 78 ± 6 | 69 ± 5 | 97 ± 3 |
| 25.0 | 91 ± 4 | 85 ± 4 | 95 ± 5 |
| 50.0 | 95 ± 3 | 92 ± 3 | 88 ± 6 |
| Hypothetical IC₅₀ (µM) | ~4.5 | ~6.2 | >50 |
| Table 1: Hypothetical dose-response data for cytokine inhibition. |
Phase 2: Delineating the Mechanism within the NF-κB Pathway
Assuming positive results in Phase 1, this phase aims to directly implicate the NF-κB pathway and pinpoint the specific step of inhibition.
Figure 2: Logical workflow for mechanistic validation in Phase 2.
Protocol 3.2.1: NF-κB Reporter Gene Assay
-
Causality: This assay provides a direct, quantitative measure of NF-κB's transcriptional activity. Using a cell line stably transfected with a luciferase gene under the control of an NF-κB response element allows for a high-throughput assessment of the entire pathway's functionality. A positive result here strongly implicates the NF-κB pathway.[12][16]
-
Methodology:
-
Cell Line: Use a commercially available reporter cell line (e.g., HeLa or HEK293 cells stably expressing an NF-κB-luciferase reporter).
-
Procedure: Plate cells in a 96-well white, clear-bottom plate. Pre-treat with the compound or vehicle as in Protocol 3.1.1.
-
Stimulation: Stimulate cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 6 hours.
-
Lysis & Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega ONE-Glo™).
-
Protocol 3.2.2: Western Blot Analysis for Key Pathway Proteins
-
Causality: This technique allows visualization of the phosphorylation status of key proteins, providing a snapshot of pathway activation. Observing a reduction in phosphorylated IκBα (p-IκBα) would suggest the compound acts at or upstream of the IKK complex. If p-IκBα levels are unaffected but cytokine production is reduced, the inhibition point is likely further downstream.
-
Methodology:
-
Cell Treatment: Treat RAW 264.7 cells in 6-well plates with the compound (at an effective concentration, e.g., 10 µM) followed by LPS stimulation for a short duration (e.g., 15-30 minutes).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.
-
Protocol 3.2.3: Immunofluorescence Microscopy for p65 Nuclear Translocation
-
Causality: This visual assay provides definitive, qualitative evidence of whether the compound prevents the movement of the active NF-κB p65 subunit from the cytoplasm to the nucleus. This is a critical validation step that complements the biochemical data from Western blotting.[13]
-
Methodology:
-
Cell Culture: Grow RAW 264.7 cells on glass coverslips in a 12-well plate.
-
Treatment: Pre-treat with the compound or vehicle, followed by LPS stimulation for 30-60 minutes.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Staining: Block with 1% BSA and incubate with a primary antibody against p65. Follow with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining & Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the subcellular localization of p65 using a fluorescence or confocal microscope. In inhibited cells, the green fluorescence (p65) should remain in the cytoplasm, whereas in LPS-stimulated control cells, it will co-localize with the blue DAPI stain in the nucleus.
-
Synthesis and Characterization
A reliable supply of the compound is critical for research. While commercially available, understanding its synthesis provides valuable context. The Pfitzinger or Doebner reactions are classical and effective methods for constructing the quinoline-4-carboxylic acid core.[17][18]
Figure 3: Simplified schematic of the Doebner reaction for synthesis.
Conclusion and Future Directions
This guide outlines a robust hypothesis and a clear experimental path to investigate the mechanism of action of this compound. By focusing on the well-established NF-κB inflammatory pathway, the proposed research can efficiently determine if this compound functions as a novel modulator of inflammation.
Positive and well-defined results from this strategy would warrant progression to more advanced studies, including:
-
Target Deconvolution: Employing techniques like thermal shift assays or chemical proteomics to identify the direct binding partner (e.g., IKKβ).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[9]
-
In Vivo Efficacy Models: Evaluating the compound in animal models of inflammatory disease, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, to establish preclinical proof-of-concept.[19]
The successful validation of this hypothesis would position this compound as a promising lead compound for the development of new anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 74960-58-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Quinoline-4-Carboxylic Acid Core: A Journey from Serendipitous Discovery to Cornerstone of Antibacterial Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, most notably as the foundational structure for the highly successful quinolone and fluoroquinolone classes of antibacterial agents. This guide provides a comprehensive exploration of the discovery and historical development of these compounds. We will traverse the timeline from the initial serendipitous observations in antimalarial research to the elucidation of classical synthetic routes and the subsequent rational design of potent antibacterial drugs. This document delves into the pivotal moments, key scientific figures, and the evolution of synthetic methodologies, underpinned by a detailed examination of the structure-activity relationships that guided the transformation of a laboratory curiosity into a class of drugs indispensable in modern medicine. Detailed experimental protocols for foundational syntheses, quantitative data on antibacterial activity, and visual representations of synthetic pathways and drug evolution are provided to serve as a valuable resource for professionals in the field.
Early Encounters: The Unwitting Discovery of a Pharmacophore
The story of quinoline-4-carboxylic acids as therapeutic agents does not begin with a targeted search for antibacterials, but rather as a footnote in the annals of antimalarial drug discovery. In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated an unexpected by-product: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2] This compound, an impurity in the manufacturing process, was found to possess weak antibacterial activity.[2] This serendipitous finding marked the genesis of the entire quinolone class of antibiotics.
The initial discovery, however, remained largely in the background. It wasn't until 1962 that Lesher and his team published a paper on 1,8-naphthyridine derivatives, a related but distinct heterocyclic system, identifying nalidixic acid as a promising new chemotherapeutic agent.[1] Interestingly, a footnote in this seminal paper alluded to the antibacterial activity of the quinolone-4-carboxylic acid series, promising a future publication that never materialized.[1][3] This has led to speculation that the switch in focus to the naphthyridine core of nalidixic acid might have been a strategic decision to navigate around existing patents on quinolone-based antibacterials held by Imperial Chemical Industries (ICI).[1][3]
Regardless of the strategic motivations, the discovery of nalidixic acid, the first clinically useful quinolone, was a landmark event that catalyzed decades of research and development, ultimately leading to the highly potent fluoroquinolones that are in widespread use today.[4][5]
Foundational Syntheses: Forging the Quinoline-4-Carboxylic Acid Core
The therapeutic potential of the quinoline-4-carboxylic acid scaffold spurred the development and refinement of synthetic methodologies to access this core structure. Two classical name reactions have been instrumental in this regard: the Pfitzinger reaction and the Doebner reaction.
The Pfitzinger Reaction: A Versatile Condensation
The Pfitzinger reaction, first described in 1886, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[6][7] This reaction has proven to be a robust and versatile method for generating a wide array of analogs.
The mechanism of the Pfitzinger reaction proceeds through the initial base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to a more stable enamine. Subsequent intramolecular cyclization and dehydration afford the final quinoline-4-carboxylic acid product.[6]
Diagram 1: Pfitzinger Reaction Workflow
Caption: A generalized workflow for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.
Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.
Materials and Reagents:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle with magnetic stirring
-
Büchner funnel and vacuum filtration apparatus
-
pH indicator paper
Procedure:
-
Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of KOH in 30 mL of 95% ethanol. Stir until the KOH is completely dissolved. Caution: The dissolution of KOH in ethanol is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid. Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.
-
Addition of the Carbonyl Compound: Add 4.1 mL of acetophenone dropwise to the reaction mixture using a dropping funnel over a period of 10-15 minutes.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-13 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. To the resulting residue, add 100 mL of water to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted acetophenone and other neutral impurities. Discard the organic layers. e. Cool the aqueous layer in an ice bath and acidify by the dropwise addition of concentrated HCl or glacial acetic acid with stirring until the pH reaches 4-5.[8][9] f. A precipitate of 2-phenylquinoline-4-carboxylic acid will form. Allow the mixture to stand in the ice bath for 30 minutes to maximize precipitation. g. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) and then a small amount of cold ethanol. h. Dry the product in a vacuum oven.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction, reported by Oscar Doebner in 1887, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[7] While effective, the classical Doebner reaction can suffer from low yields and long reaction times.[10][11]
The reaction mechanism is thought to involve the initial formation of an imine from the aniline and aldehyde, followed by a Michael-type addition of the enolate of pyruvic acid. Subsequent cyclization, dehydration, and oxidation lead to the aromatic quinoline-4-carboxylic acid product.
Diagram 2: Doebner Reaction Mechanism Overview
Caption: A simplified overview of the key steps in the Doebner reaction.
Experimental Protocol: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol describes a general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid using the Doebner reaction.
Materials and Reagents:
-
Aniline
-
Benzaldehyde
-
Pyruvic Acid
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle with magnetic stirring
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 9.3 g (0.1 mol) of aniline, 10.6 g (0.1 mol) of freshly distilled benzaldehyde, and 100 mL of absolute ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add 8.8 g (0.1 mol) of pyruvic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. A precipitate will begin to form as the reaction progresses.
-
Isolation: a. After the reflux period, cool the reaction mixture to room temperature. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). d. Dry the product to obtain 2-phenylquinoline-4-carboxylic acid.
-
Purification (Optional): The product is often of high purity, but can be recrystallized from a large volume of ethanol if necessary.
From Naphthyridine to Fluoroquinolones: The Evolution of Antibacterial Potency
The introduction of nalidixic acid in 1962 for the treatment of urinary tract infections marked the dawn of the quinolone era.[4][5] However, its clinical utility was limited by its narrow spectrum of activity (primarily against Gram-negative bacteria), modest potency, and the rapid development of bacterial resistance.[12][13] This spurred a concerted effort in medicinal chemistry to modify the basic quinolone scaffold to overcome these limitations. This led to the development of successive "generations" of quinolones, each with an improved profile.
The Dawn of the Fluoroquinolones: A Quantum Leap in Activity
A pivotal breakthrough occurred in the 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the "fluoroquinolones".[6][14] This single modification dramatically increased the potency of these compounds by enhancing their ability to penetrate bacterial cells and inhibit their target enzymes, DNA gyrase and topoisomerase IV.[5][14] Norfloxacin was the first of this new generation, exhibiting a broader spectrum of activity that included some Gram-positive bacteria and Pseudomonas aeruginosa.[1][14]
Structure-Activity Relationships (SAR): A Roadmap for Optimization
The development of the fluoroquinolones is a classic example of successful lead optimization guided by systematic structure-activity relationship (SAR) studies.[15] Key modifications at various positions of the quinolone ring were found to have profound effects on antibacterial spectrum, potency, pharmacokinetics, and safety.
| Position | Modification | Effect |
| N-1 | Small alkyl (e.g., ethyl, cyclopropyl) | A cyclopropyl group is generally optimal for broad and potent activity, particularly against Gram-negative bacteria.[15][16][17] |
| C-3 | Carboxylic acid | Essential for antibacterial activity and binding to DNA gyrase.[16] |
| C-4 | Carbonyl group | Essential for antibacterial activity and binding to DNA gyrase.[16] |
| C-5 | Amino group | Enhances overall potency.[15] |
| C-6 | Fluorine atom | A hallmark of the fluoroquinolones, this substitution dramatically increases potency against both Gram-positive and Gram-negative bacteria by enhancing DNA gyrase inhibition and cell penetration.[5][14] |
| C-7 | Piperazine or Pyrrolidine ring | Greatly influences antibacterial spectrum, potency, and pharmacokinetic properties.[2] Introduction of a piperazine ring (e.g., in ciprofloxacin) enhances activity against Pseudomonas aeruginosa.[14] Larger substituents can improve Gram-positive activity. |
| C-8 | Halogen (F, Cl) or Methoxy group | A fluorine or chlorine at this position can improve oral absorption and anaerobic activity.[15] A methoxy group can enhance activity against topoisomerase IV, potentially reducing the development of resistance.[14] |
Diagram 3: Evolution of Quinolone Antibiotics
Caption: The generational evolution of quinolone antibiotics, highlighting key structural and therapeutic advancements.
Conclusion: An Enduring Legacy and Future Perspectives
The journey of quinoline-4-carboxylic acids from an obscure synthetic by-product to a cornerstone of antibacterial chemotherapy is a testament to the power of serendipity, keen observation, and the systematic application of medicinal chemistry principles. The foundational synthetic methods, such as the Pfitzinger and Doebner reactions, provided the initial access to this critical scaffold, while the subsequent elucidation of detailed structure-activity relationships enabled the rational design of highly effective drugs. The introduction of the fluoroquinolones represented a paradigm shift in the treatment of bacterial infections, and they remain an indispensable part of the physician's armamentarium. While the rise of antibiotic resistance presents a continuous challenge, the rich history and deep understanding of the quinoline-4-carboxylic acid core provide a solid foundation for the development of next-generation antibacterial agents and the exploration of this versatile scaffold for other therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown | MDPI [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. microbiologyresearch.org [microbiologyresearch.org]
A Technical Guide to the Strategic Importance of Ethyl and Methyl Groups in Quinoline-Based Drug Discovery
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2][3] The therapeutic efficacy of these agents is profoundly influenced by the nature and position of substituents on the quinoline core. Among the most impactful, yet seemingly simple, modifications is the strategic placement of methyl and ethyl groups. This technical guide provides an in-depth analysis of the multifaceted roles these small alkyl groups play in modulating the physicochemical properties, pharmacodynamics, and pharmacokinetics of quinoline derivatives. We will explore key structure-activity relationship (SAR) case studies, discuss metabolic stabilization strategies, and provide validated, step-by-step synthetic protocols for the precise introduction of these critical functionalities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the subtle but powerful effects of methylation and ethylation in the rational design of next-generation quinoline-based therapeutics.
Introduction: The Quinoline Scaffold and the Power of Small Alkyl Groups
The quinoline ring system, a fusion of benzene and pyridine rings, offers a rigid, aromatic framework that is highly amenable to chemical modification.[3][4] Its versatility has led to the development of a wide spectrum of drugs, including antimalarials, anticancer agents, antibiotics, and anti-inflammatory compounds.[2][5][6] The "druggability" of the quinoline moiety stems from its capacity for structure optimization through well-established synthetic pathways, allowing for fine-tuning of its biological activity.[1][7]
While large and complex functional groups can drastically alter a molecule's profile, the addition of a simple methyl (-CH₃) or ethyl (-C₂H₅) group can induce profound, often game-changing, improvements in a drug candidate's properties.[8][9] These "magic methyl" effects, a term coined to describe a disproportionately large increase in potency or improvement in properties from adding a single methyl group, are a testament to the importance of nuanced structural modifications.[8][10] The influence of these groups can be attributed to three primary factors:
-
Steric and Conformational Effects: The size and shape of methyl and ethyl groups can influence how a molecule binds to its biological target.[11] They can induce specific conformations, create favorable van der Waals interactions in hydrophobic pockets, or conversely, introduce steric hindrance to prevent unwanted off-target binding.
-
Physicochemical Modulation: These small alkyl groups are lipophilic, and their addition increases a molecule's overall hydrophobicity (LogP).[3][12] This can enhance membrane permeability and cellular uptake, but must be balanced to maintain adequate aqueous solubility.
-
Metabolic Stability: Methyl and ethyl groups can serve as "metabolic blockers." By occupying a site on the molecule that is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, they can prevent the formation of inactive or toxic metabolites, thereby increasing the drug's half-life and bioavailability.[9][10]
This guide will dissect these principles within the context of the quinoline scaffold, providing actionable insights for drug design and development.
Physicochemical Impact of Methyl and Ethyl Substitution
The choice between a methyl and an ethyl group is a critical decision in lead optimization, driven by the need to balance potency, selectivity, and pharmacokinetic properties. The primary differences lie in their size, lipophilicity, and conformational flexibility.[11]
-
Lipophilicity: Both groups increase lipophilicity. The ethyl group, being larger, imparts a greater increase in LogP than a methyl group. This can be advantageous for crossing the blood-brain barrier or enhancing membrane penetration, but excessive lipophilicity can lead to poor solubility and increased protein binding.
-
Steric Bulk: The ethyl group occupies more space than a methyl group.[12] This can be exploited to probe the size and shape of a receptor's binding pocket. If a pocket is accommodating, the larger ethyl group may form more extensive hydrophobic interactions, leading to increased binding affinity. Conversely, if the pocket is constrained, an ethyl group may introduce a steric clash, reducing potency where a methyl group is tolerated.
-
Electronic Effects: Both groups are weakly electron-donating through an inductive effect, which can subtly influence the electronics of the aromatic quinoline system.[8][11]
Table 1: Comparative Physicochemical Effects of Methyl vs. Ethyl Groups
| Property | Methyl Group (-CH₃) | Ethyl Group (-CH₂CH₃) | Rationale & Implication in Drug Design |
| Size (Van der Waals Radius) | ~2.0 Å | ~2.7 Å | Ethyl groups provide greater steric bulk, useful for probing binding pocket size and potentially displacing key water molecules. |
| Lipophilicity (ΔLogP) | ~ +0.5 | ~ +1.0 | Ethyl groups contribute more to lipophilicity, enhancing membrane permeability but risking lower solubility. |
| Conformational Flexibility | Low (rotates freely) | Higher (rotation around C-C bond) | The ethyl group's flexibility can allow it to adopt multiple conformations to fit a binding site, but may also carry an entropic penalty upon binding. |
| Metabolic Blocking | Effective | Often more effective | The larger size of the ethyl group can provide a more robust shield against metabolic enzymes like CYP450. |
Structure-Activity Relationship (SAR) Case Studies
The strategic placement of methyl and ethyl groups has been pivotal in defining the SAR for numerous classes of quinoline-based drugs.
Case Study 1: Antimalarial 4-Aminoquinolines
The SAR of 4-aminoquinolines, the class that includes chloroquine, is well-defined. Key findings related to alkyl substitution include:
-
Position 3: Introduction of a methyl group at the C-3 position of the quinoline ring generally leads to a decrease in antimalarial activity.[13][14]
-
Position 7: A chlorine atom at the C-7 position is considered essential for the high potency of drugs like chloroquine.[13][14]
-
Position 8: Any substitution at the C-8 position, including a methyl group, typically abolishes the activity of 4-aminoquinoline derivatives.[13] In contrast, for the 8-aminoquinoline class (e.g., primaquine), a methyl group at C-4 can be beneficial.[13]
This demonstrates that the positional impact of an alkyl group is highly context-dependent, influencing the molecule's ability to interact with its target, which for chloroquine is believed to involve inhibiting hemozoin formation in the parasite's digestive vacuole.
Case Study 2: Antibacterial Quinolones
In the development of quinolone antibiotics, small alkyl groups play a crucial role in modulating antibacterial spectrum and potency.
-
Position 1: An alkyl substitution at the N-1 position is essential for activity. Lower alkyl groups, including ethyl and cyclopropyl, are often associated with greater potency.[15]
-
Position 7: Alkylation of the piperazine ring often found at C-7 can enhance activity against Gram-positive bacteria.[16]
-
Position 8: A methoxy group at C-8 has been linked to increased activity against anaerobic bacteria and resistant strains.[17] While not a simple alkyl, this highlights the impact of small, lipophilic substituents at this position.
The diagram below illustrates a generalized SAR for quinolone antibiotics, emphasizing the importance of substitution at key positions.
Caption: Generalized Structure-Activity Relationship (SAR) for quinolone antibiotics.
Pharmacokinetic and Metabolic Implications: The Metabolic Blocker Strategy
A primary challenge in drug development is overcoming rapid metabolic inactivation. A common metabolic pathway is the oxidation of an aromatic C-H bond to a phenol by CYP enzymes, which is then rapidly conjugated and excreted. Strategically placing a robust group, like methyl or ethyl, at this "metabolic soft spot" can physically block the enzyme from accessing the site, a strategy known as metabolic blocking.[10]
For example, if SAR studies indicate that a specific position on the quinoline ring is not essential for target binding but is a site of rapid hydroxylation, introducing a methyl group there can dramatically improve the compound's metabolic stability and oral bioavailability. The ethyl group can be an even more effective blocker due to its larger size.
The following diagram illustrates this concept.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 12. methyl ethyl [youngcel.com]
- 13. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 14. m.youtube.com [m.youtube.com]
- 15. SAR of Quinolines.pptx [slideshare.net]
- 16. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged heterocyclic structures that form the core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point of medicinal chemistry and drug discovery.[3][4] Specifically, quinoline-4-carboxylic acids are not only bioactive molecules in their own right but also serve as crucial intermediates for the synthesis of more complex pharmaceutical agents.[5][6][7] The target of this guide, 2-Ethyl-3-methyl-quinoline-4-carboxylic acid, represents a valuable scaffold for further chemical elaboration.
Strategic Synthesis: The Pfitzinger Reaction
For the synthesis of this compound, the Pfitzinger reaction stands out as a robust and efficient method.[5][8] This classical condensation reaction involves the treatment of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][9] The versatility and reliability of the Pfitzinger reaction make it a cornerstone for the construction of substituted quinoline-4-carboxylic acids.[5][6]
Mechanistic Insights
The Pfitzinger reaction proceeds through a well-established multi-step mechanism:[5][8]
-
Base-Catalyzed Ring Opening: The reaction initiates with the hydrolysis of the amide bond in isatin, facilitated by a strong base like potassium hydroxide. This opens the five-membered ring to form a keto-acid intermediate, potassium isatinate.[5][8]
-
Condensation and Imine Formation: The aniline moiety of the isatinate intermediate then condenses with the carbonyl group of the α-methylene ketone (in this case, 2-pentanone) to form an imine, also known as a Schiff base.[5][9]
-
Tautomerization: The imine can then tautomerize to its more reactive enamine form.[8]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, akin to a Claisen-like condensation, followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid product.[5][8]
This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting potential issues.
Visualizing the Synthesis
To provide a clear overview of the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of the Pfitzinger Reaction.
Caption: Experimental workflow for Pfitzinger synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Isatin | C₈H₅NO₂ | 147.13 | 5.0 g | 0.034 |
| Potassium Hydroxide | KOH | 56.11 | 10.0 g | 0.178 |
| 2-Pentanone | C₅H₁₀O | 86.13 | 3.5 mL | 0.034 |
| 95% Ethanol | C₂H₅OH | - | ~40 mL | - |
| Glacial Acetic Acid | CH₃COOH | - | As needed | - |
| Deionized Water | H₂O | - | As needed | - |
Procedure:
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10.0 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until all pellets have dissolved. Caution: The dissolution of KOH is highly exothermic; cooling the flask in an ice bath is recommended.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium isatinate.[5] Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of this intermediate.
-
Addition of the Carbonyl Compound: Add 3.5 mL of 2-pentanone dropwise to the reaction mixture using a dropping funnel or syringe over a period of 10-15 minutes.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the basic solution by the dropwise addition of glacial acetic acid until the pH is approximately 5-6. This will cause the product to precipitate out of the solution.
-
Cool the suspension in an ice bath for 30 minutes to maximize the precipitation of the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol. If any insoluble material remains, filter the hot solution.
-
Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Expected Results and Characterization
-
Yield: The expected yield of the purified product is typically in the range of 60-75%.
-
Physical Appearance: A pale yellow to off-white crystalline solid.
-
Melting Point: 279°C[10]
Characterization Data:
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the ethyl and methyl groups, as well as the aromatic protons of the quinoline ring system. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the carbons of the quinoline core, and the aliphatic carbons of the ethyl and methyl substituents. |
| IR Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=C and C=N stretches of the aromatic quinoline ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (m/z = 215.25). |
Troubleshooting and Field-Proven Insights
-
Low Yield: Incomplete reaction or loss of product during work-up are common causes of low yields. Ensure the reflux time is sufficient and be careful during the neutralization and recrystallization steps.
-
Formation of Tarry Byproducts: Overheating or the use of an overly concentrated base can sometimes lead to the formation of polymeric tars.[13] Maintain a gentle reflux and ensure the base concentration is appropriate.
-
Difficulty in Crystallization: If the product fails to crystallize, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the pure product can also be effective.
Safety Precautions
-
Potassium Hydroxide: Corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glacial Acetic Acid: Corrosive and flammable. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Organic Solvents: Ethanol and 2-pentanone are flammable. Avoid open flames and work in a well-ventilated area.
By adhering to this detailed guide, researchers can confidently and safely synthesize this compound, a valuable building block in the pursuit of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iipseries.org [iipseries.org]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. 74960-58-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 74960-58-0 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid via the Pfitzinger Reaction: A Detailed Protocol and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. The protocol utilizes the Pfitzinger reaction, a robust and classical method for constructing the quinoline-4-carboxylic acid core. We present a detailed, step-by-step experimental procedure, a thorough explanation of the reaction mechanism with a focus on the regioselectivity involving an unsymmetrical ketone, and expert insights to ensure successful and reproducible synthesis. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in the late 19th century, remains a cornerstone of heterocyclic chemistry for its direct and efficient approach to synthesizing quinoline-4-carboxylic acids (also known as cinchoninic acids).[3][4] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted under strong basic conditions.[5]
This guide focuses on the specific synthesis of this compound, a molecule of interest for further functionalization in drug development programs. The synthesis employs isatin and the unsymmetrical ketone, 2-pentanone, providing an excellent case study for understanding and controlling the regioselectivity inherent in the Pfitzinger condensation.
Reaction Mechanism and Regioselectivity
The Pfitzinger reaction proceeds through a well-established sequence of base-mediated transformations. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
Step 1: Base-Catalyzed Ring Opening of Isatin The reaction is initiated by the strong base, typically potassium hydroxide (KOH), which attacks the amide carbonyl of isatin. This leads to the hydrolytic cleavage of the amide bond, opening the five-membered ring to form the potassium salt of isatinic acid (an α-keto acid).[4][6] This intermediate is typically generated in situ and is not isolated.[4]
Step 2: Condensation and Imine-Enamine Tautomerism The aniline moiety of the opened isatin intermediate then condenses with the carbonyl group of 2-pentanone to form a Schiff base (imine). This imine subsequently tautomerizes to the more thermodynamically stable enamine intermediate.[7]
Step 3: Intramolecular Cyclization and Dehydration The crucial ring-closing step involves an intramolecular aldol-type condensation, where the enamine attacks the ketone carbonyl of the isatinate backbone.[6] The resulting intermediate readily undergoes dehydration (elimination of a water molecule) to aromatize the newly formed ring, yielding the final quinoline-4-carboxylic acid product.[7]
Controlling Regioselectivity with 2-Pentanone: The use of an unsymmetrical ketone like 2-pentanone (CH₃-CO-CH₂-CH₂-CH₃) introduces the challenge of regioselectivity. Condensation can theoretically occur via the α-methylene group on either side of the carbonyl. However, the reaction preferentially proceeds via condensation with the more sterically accessible and kinetically favored methylene group of the ethyl moiety (the C3 position). This selective condensation leads to the formation of the desired this compound. Studies on similar unsymmetrical ketones have shown a strong preference for reaction at the methyl or less-substituted α-carbon.[5]
Caption: Figure 1: Pfitzinger Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of the title compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[2]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Isatin | C₈H₅NO₂ | 147.13 | 7.36 g | 50.0 | 1.0 |
| 2-Pentanone | C₅H₁₀O | 86.13 | 5.17 g (6.4 mL) | 60.0 | 1.2 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 14.0 g | 250.0 | 5.0 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | - |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ~20 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | - |
Equipment
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Step-by-Step Synthesis Procedure
-
Preparation of the Basic Solution: In a 500 mL round-bottom flask, combine 14.0 g of potassium hydroxide pellets and 100 mL of 95% ethanol. Stir the mixture until the KOH has completely dissolved. Note: This dissolution is highly exothermic and the solution will become very warm.
-
Isatin Ring Opening: To the warm ethanolic KOH solution, add 7.36 g (50.0 mmol) of isatin. The solution will immediately turn a deep purple, which should fade to a brown or straw-yellow color upon stirring for 15-20 minutes at room temperature. This color change indicates the complete formation of the potassium isatinate salt.[8][9]
-
Addition of 2-Pentanone: Add 6.4 mL (60.0 mmol) of 2-pentanone to the reaction mixture using a graduated cylinder or syringe.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 12-24 hours.[8][10] Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting on a silica plate.
-
Workup - Solvent Removal and Extraction: After the reflux period, allow the dark reaction mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. To the resulting slurry, add approximately 200 mL of deionized water and stir until all solids are dissolved. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 2-pentanone and other neutral impurities. Discard the organic layers.[8]
-
Isolation - Acidification and Precipitation: Transfer the aqueous layer to a large beaker (1 L) and cool it in an ice bath. While stirring vigorously, slowly add glacial acetic acid dropwise to acidify the solution. The product will begin to precipitate as a solid. Continue adding acid until the pH of the solution is approximately 4-5.[8][10]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C overnight to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford a pale yellow or off-white crystalline solid.[9]
Workflow and Data
Experimental Workflow Diagram
Caption: Figure 2: Experimental Synthesis Workflow.
Expected Results
| Property | Expected Value |
| Product Name | This compound |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol [11] |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 65-80% (based on isatin) |
| Purity (Crude) | >90% (by ¹H NMR) |
Conclusion
The Pfitzinger reaction provides a direct and effective method for the synthesis of this compound from readily available starting materials. This application note offers a validated, step-by-step protocol that, when followed with care, allows for the reliable production of this important chemical scaffold. The mechanistic discussion, particularly concerning the regioselective nature of the condensation with 2-pentanone, provides the necessary theoretical foundation for researchers to adapt this protocol for other unsymmetrical ketones in their drug discovery and development efforts.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic Acid: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid, a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific reasoning behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction
Quinoline-4-carboxylic acids are a class of compounds renowned for their diverse pharmacological activities, including antitumor, antiviral, and antibacterial properties.[1] The synthesis of these molecules is a cornerstone of many medicinal chemistry programs. The target molecule, this compound, is a specific analogue whose synthesis can be efficiently achieved through the classic Pfitzinger reaction .[1][3] This reaction provides a robust and versatile method for constructing the quinoline-4-carboxylic acid core from readily available starting materials.
This document will provide a detailed protocol for the Pfitzinger synthesis of this compound, including reaction setup, workup, purification, and characterization.
Synthetic Strategy: The Pfitzinger Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that condenses isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][3] For the synthesis of this compound, the reaction employs isatin and 2-pentanone (ethyl methyl ketone) as the key starting materials.
The mechanism of the Pfitzinger reaction is a well-established sequence of steps:[3][4]
-
Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (KOH), to form the potassium salt of 2-aminophenylglyoxylic acid (a keto-acid intermediate).[1][2]
-
Condensation and Imine Formation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of 2-pentanone to form an imine (Schiff base).[4]
-
Tautomerization: The imine tautomerizes to the more stable enamine form.[1]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[2]
The choice of 2-pentanone is critical as its structure dictates the substitution pattern on the resulting quinoline ring, yielding the desired 2-ethyl and 3-methyl groups.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the Pfitzinger synthesis of this compound.
Caption: Mechanism of the Pfitzinger reaction for the target synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Isatin | C₈H₅NO₂ | 147.13 | 5.0 g | 34.0 |
| 2-Pentanone | C₅H₁₀O | 86.13 | 3.5 g (4.3 mL) | 40.8 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 10.0 g | 178.2 |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~40 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (e.g., 2 M) | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Dropping funnel (optional)
-
Büchner funnel and flask
-
Vacuum source
-
pH paper or pH meter
-
Standard laboratory glassware
Reaction Procedure
Step 1: Preparation of the Potassium Hydroxide Solution In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of potassium hydroxide pellets in approximately 30 mL of 95% ethanol.[2] Stir until the pellets are fully dissolved. Caution: The dissolution of KOH is highly exothermic and should be handled with care.
Step 2: Isatin Ring Opening To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid.[2] Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of this intermediate.[2]
Step 3: Addition of 2-Pentanone Add 4.3 mL of 2-pentanone to the reaction mixture. The addition can be done dropwise using a dropping funnel, although for this scale, direct addition is generally acceptable.
Step 4: Reflux Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-14 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 5: Work-up and Isolation of the Product
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a beaker and add approximately 100 mL of water.
-
Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted 2-pentanone and other non-polar impurities.[1]
-
Cool the aqueous layer in an ice bath.
-
Slowly acidify the aqueous solution with dilute hydrochloric acid or acetic acid while stirring, until the precipitation of the product is complete. This typically occurs at a pH of 4-5.[1]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
Purification
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a product of higher purity.[1]
Experimental Workflow Diagram
References
Application Notes & Protocols: Comprehensive Characterization of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical synthesis and materials science. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering robust methodologies for structural elucidation, purity assessment, and quantification. We will detail the strategic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative emphasizes the rationale behind methodological choices, ensuring both technical accuracy and practical applicability.
Introduction and Molecular Overview
Quinoline-4-carboxylic acids and their derivatives are a well-established class of compounds in medicinal chemistry, often serving as foundational scaffolds for developing novel therapeutic agents. The specific analyte, this compound (PubChem CID: 865215), possesses a unique substitution pattern that necessitates a multi-faceted analytical approach for unambiguous characterization.[1] The integrity of all subsequent research and development activities hinges on the precise confirmation of its chemical structure and the accurate determination of its purity.
This guide moves beyond simple procedural lists, offering insights into why specific techniques and parameters are chosen, thereby empowering the scientist to adapt and troubleshoot effectively.
Molecular Structure:
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | PubChem[1][2] |
| Molecular Weight | 215.25 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| CAS Number | 74960-58-0 | ChemicalBook[3] |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are indispensable for separating the target analyte from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
Principle of Method Selection: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing the purity of moderately polar organic compounds like this compound. The method leverages the compound's hydrophobicity for retention on a non-polar stationary phase (e.g., C18), while a polar mobile phase facilitates elution. The inclusion of an acid (e.g., formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to improved peak shape and consistent retention times. This approach is standard for the analysis of related quinoline carboxylic acids.[4][5][6][7]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in methanol.
-
From the stock, prepare a working solution of approximately 50 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.[7]
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 325 nm (or λmax determined by UV-Vis)[5] |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method Selection: Direct analysis of carboxylic acids by GC-MS is generally not feasible due to their high polarity and low volatility, which leads to poor chromatographic performance and thermal decomposition in the injector.[8] Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable ester.[8] This protocol outlines the formation of the methyl ester, a common and effective strategy.
Experimental Protocol: Derivatization and GC-MS Analysis
-
Derivatization (Esterification):
-
Accurately weigh ~1 mg of the analyte into a 2 mL reaction vial.
-
Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[8]
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the catalyst.
-
Add 1 mL of hexane and vortex vigorously for 1 minute to extract the methyl ester derivative.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Scan Range | 40 - 450 amu |
Workflow for Derivatization and GC-MS Analysis:
Caption: Derivatization and GC-MS workflow.
Spectroscopic Analysis for Structural Confirmation
While chromatography assesses purity, spectroscopy provides definitive structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method Selection: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR experiments like COSY, HSQC, and HMBC are crucial for definitively assigning all signals and confirming the precise arrangement of the ethyl, methyl, and carboxylic acid groups on the quinoline core.
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-25 mg for ¹³C NMR experiments.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it readily dissolves the compound and allows for the observation of the acidic carboxylic proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire standard 1D spectra: ¹H and ¹³C{¹H}.
-
Acquire standard 2D spectra: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
-
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| COOH | ~13.0 - 14.0 | Broad Singlet | 1H | Exchangeable proton, shift is concentration-dependent. |
| Aromatic (H5-H8) | ~7.5 - 8.5 | Multiplets | 4H | Complex pattern typical of the quinoline ring system. |
| Ethyl -CH₂- | ~3.0 - 3.3 | Quartet | 2H | Coupled to the -CH₃ of the ethyl group. |
| Methyl -CH₃ | ~2.5 - 2.8 | Singlet | 3H | Attached to the quinoline ring at C3. |
| Ethyl -CH₃ | ~1.2 - 1.4 | Triplet | 3H | Coupled to the -CH₂ of the ethyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Method Selection: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FT-IR can confirm the presence of the critical carboxylic acid group (both O-H and C=O stretching) and the aromatic quinoline core.
Experimental Protocol: FT-IR Analysis
-
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Scan the sample, typically over a range of 4000 - 400 cm⁻¹.
-
Collect and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Expected Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid |
| ~2970, ~2870 | C-H Stretch (aliphatic) | Ethyl and Methyl groups |
| ~1700 - 1725 | C=O Stretch | Carboxylic Acid Dimer |
| ~1550 - 1620 | C=C and C=N Stretch | Quinoline aromatic ring[9] |
| ~1400 - 1450 | C-H Bends | Ethyl and Methyl groups |
| ~1210 - 1320 | C-O Stretch | Carboxylic Acid |
| 750 - 850 | C-H Out-of-plane bend | Aromatic ring substitution pattern[10] |
Summary and Data Cross-Validation
The comprehensive characterization of this compound requires a synergistic approach. No single technique can provide a complete picture of identity, structure, and purity.
Logical Relationship for Cross-Validation:
Caption: Cross-validation of analytical data.
-
HPLC establishes the purity profile and provides a quantifiable measure of the analyte.
-
Mass Spectrometry (either from LC-MS or GC-MS) confirms the molecular weight (215.25 g/mol ), providing direct evidence for the molecular formula C₁₃H₁₃NO₂.[11][12]
-
NMR Spectroscopy delivers the definitive structural proof, confirming the connectivity of every atom in the molecule.
-
FT-IR Spectroscopy serves as a rapid check to verify the presence of key functional groups, corroborating the structural information from NMR.
By integrating the results from these orthogonal techniques, a scientist can establish the identity, purity, and structure of this compound with the highest degree of scientific confidence.
References
- 1. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 74960-58-0 [amp.chemicalbook.com]
- 3. This compound | 74960-58-0 [chemicalbook.com]
- 4. Quinoline-4-carboxylic acid | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Framework in Oncology Research
Introduction: Unveiling the Potential of a Versatile Heterocycle
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives are prevalent in a multitude of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities[1][2]. Within this chemical family, the quinoline-4-carboxylic acid moiety has emerged as a particularly "privileged" scaffold in the design of novel anticancer agents[3][4]. The structural rigidity of the quinoline core, combined with the synthetic tractability that allows for precise functionalization at various positions, provides a robust platform for developing targeted and potent therapeutic candidates[1]. While direct research on "2-Ethyl-3-methyl-quinoline-4-carboxylic acid" is not extensively documented in the public domain, the broader class of quinoline-4-carboxylic acid derivatives has been the subject of intensive investigation, revealing multiple avenues for therapeutic intervention in oncology.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates field-proven insights and detailed protocols to facilitate the exploration of quinoline-4-carboxylic acid derivatives as potential cancer therapeutics. We will delve into the established mechanisms of action, provide step-by-step experimental workflows, and present data in a clear, actionable format to empower your research endeavors.
Mechanistic Insights: How Quinoline-4-Carboxylic Acids Combat Cancer
The anticancer prowess of quinoline-4-carboxylic acid derivatives stems from their ability to interact with a variety of critical cellular targets, thereby disrupting the complex machinery of cancer cell proliferation and survival. The specific substitutions on the quinoline ring dictate the compound's pharmacological profile and its preferred molecular target. Key mechanisms of action are summarized below.
Table 1: Anticancer Mechanisms of Selected Quinoline-4-Carboxylic Acid Derivatives
| Mechanism of Action | Specific Target | Example Derivative Class | Reference |
| Epigenetic Modulation | SIRT3 Inhibition | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acids | [5][6] |
| Epigenetic Modulation | Histone Deacetylase (HDAC) Inhibition | 2-Phenylquinoline-4-carboxylic acids | [7] |
| Metabolic Interference | Dihydroorotate Dehydrogenase (DHODH) Inhibition | Various substituted quinoline-4-carboxylic acids | [8][9] |
| Signal Transduction Inhibition | Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition | 2-Styryl-4-quinoline carboxylic acids | [10] |
| Induction of Apoptosis | Multiple Pathways | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | [11] |
| Cell Cycle Arrest | G0/G1 or G2/M Phase | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acids | [6] |
Visualizing a Key Signaling Pathway: SIRT3 Inhibition
Sirtuin 3 (SIRT3) is an NAD+-dependent deacetylase primarily located in the mitochondria. In many cancers, SIRT3 is overexpressed and plays a crucial role in maintaining mitochondrial homeostasis and promoting cell survival. Selective inhibition of SIRT3 has emerged as a promising therapeutic strategy[5][6].
Caption: Inhibition of SIRT3 by a quinoline-4-carboxylic acid derivative, leading to mitochondrial dysfunction and anticancer effects.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols are generalized methodologies based on established practices for evaluating novel anticancer compounds. It is imperative to optimize these protocols for specific cell lines and experimental conditions.
General Experimental Workflow
Caption: A typical workflow for the in vitro evaluation of novel quinoline-4-carboxylic acid derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Causality: This assay is foundational for determining the dose-dependent cytotoxic effect of a compound. It identifies the concentration range (e.g., IC50 value) at which the compound inhibits cell growth, guiding the design of all subsequent mechanistic studies.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compound (this compound or derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium only (blank), and cells with medium containing DMSO at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
Causality: A compound that induces cell cycle arrest at a specific checkpoint (e.g., G0/G1 or G2/M) prevents cancer cells from dividing, a key mechanism of antiproliferative activity[6]. This assay pinpoints the phase of the cell cycle targeted by the compound.
Materials:
-
Cancer cells treated with the test compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells from the treatment plates. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only stains DNA.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.
Synthesis Outline: The Doebner Reaction
The Doebner reaction is a classic and versatile method for synthesizing quinoline-4-carboxylic acids. It involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid[2][12][13].
Reaction Scheme: Aniline + Benzaldehyde derivative + Pyruvic Acid → 2-Aryl-quinoline-4-carboxylic acid
General Procedure:
-
An equimolar mixture of a substituted aniline and an appropriate aldehyde is refluxed in a solvent like ethanol for approximately 1 hour.
-
Pyruvic acid (1.5 equivalents) is then added to the reaction mixture.
-
The mixture is refluxed for an additional 12-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude product.
-
The solid is filtered and purified, often by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate), to yield the desired quinoline-4-carboxylic acid derivative[13].
Conclusion and Future Directions
The quinoline-4-carboxylic acid scaffold is a highly validated and promising platform for the development of novel cancer therapeutics[1][3]. Its synthetic accessibility and the potential for diverse functionalization allow for the creation of large compound libraries for screening against various oncological targets. The established anticancer activity of numerous derivatives, acting through mechanisms such as enzyme inhibition and cell cycle disruption, provides a strong rationale for continued exploration. The protocols and data presented herein offer a solid foundation for researchers to investigate the full therapeutic potential of this important class of molecules, including novel structures like this compound. Future work should focus on optimizing potency and selectivity, as well as evaluating lead compounds in preclinical in vivo models to translate the in vitro findings into tangible therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid. Quinoline derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anti-inflammatory potential.[1][2][3][4][5] This guide details the scientific rationale and step-by-step protocols for a tiered screening approach, beginning with foundational in vitro assays to elucidate cellular mechanisms and progressing to a well-established in vivo model of acute inflammation. The methodologies are designed to be self-validating, providing a robust framework for assessing the therapeutic potential of this novel compound.
Introduction: The Rationale for Investigating Quinoline Scaffolds in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6][7] The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry due to its presence in various bioactive compounds.[8] Specifically, derivatives of quinoline-4-carboxylic acid have been noted for their ability to modulate key inflammatory pathways.[1][4][9]
This compound is a novel analog within this class. While extensive data on this specific molecule is emerging, its structural similarity to known anti-inflammatory agents warrants a thorough investigation. This guide provides the necessary protocols to build a comprehensive biological profile, focusing on its potential to modulate critical inflammatory signaling cascades.
Scientific Foundation: Key Inflammatory Signaling Pathways
To effectively evaluate an anti-inflammatory compound, it is crucial to understand the primary molecular pathways that drive the inflammatory response. Our investigation will focus on two pivotal signaling networks that are frequently targeted by anti-inflammatory therapeutics.[10]
-
The NF-κB (Nuclear Factor-kappa B) Pathway: Considered a master regulator of inflammation, the NF-κB pathway controls the transcription of a vast array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).[6][7][11][12] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), a cascade is initiated that leads to the degradation of the inhibitory IκBα protein, allowing NF-κB to translocate to the nucleus and activate gene expression.[13]
-
The MAPK (Mitogen-Activated Protein Kinase) Pathways: This family of serine-threonine kinases, including p38, JNK, and ERK, acts as a crucial signal transduction network, converting extracellular stimuli into a wide range of cellular responses, including inflammation.[14][15][16] The activation of MAPKs, particularly p38, is strongly associated with the production of pro-inflammatory cytokines and mediators.
The protocols outlined below are designed to probe the ability of this compound to interfere with these critical pathways.
Diagram: Central Inflammatory Signaling Cascade
The following diagram illustrates the convergence of the MAPK and NF-κB pathways upon inflammatory stimulation, leading to the production of key inflammatory mediators. This represents the hypothetical target environment for this compound.
Caption: Hypothetical intervention points for the test compound in the LPS-induced inflammatory cascade.
Part I: In Vitro Evaluation Protocols
The initial phase of screening involves in vitro assays to determine the compound's direct biological activity and safety profile at the cellular level. The RAW 264.7 murine macrophage cell line is the model of choice due to its robust and well-characterized inflammatory response to LPS.[17][18]
Diagram: In Vitro Experimental Workflow
Caption: Sequential workflow for the in vitro evaluation of the test compound.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Rationale: This is a critical first step to establish the concentration range of the test compound that does not induce cell death. Any observed reduction in inflammatory markers must be due to a specific anti-inflammatory effect, not simply because the cells are non-viable. The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of living cells.[19][20][21][22][23]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "media only" blank.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[23] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |
|---|---|---|---|
| Vehicle Control | 0.952 | 0.045 | 100.0 |
| 1 | 0.948 | 0.051 | 99.6 |
| 10 | 0.935 | 0.048 | 98.2 |
| 25 | 0.910 | 0.055 | 95.6 |
| 50 | 0.855 | 0.061 | 89.8 |
| 100 | 0.460 | 0.049 | 48.3 |
Table 1: Representative data from an MTT assay. Concentrations for subsequent anti-inflammatory assays should be selected from the non-toxic range (e.g., ≤ 50 µM).
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: Upon stimulation with LPS, macrophages upregulate the iNOS enzyme, leading to a significant release of nitric oxide (NO), a key pro-inflammatory mediator. The Griess assay is a simple and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[24][25][26]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Remove the media and pre-treat the cells for 1 hour with non-toxic concentrations of this compound.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[24]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
-
Absorbance Reading: After a 10-minute incubation, measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)
Rationale: To confirm the anti-inflammatory activity and probe the mechanism, it is essential to measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins in the culture supernatant.[27][28]
Methodology (General Sandwich ELISA Protocol):
-
Cell Treatment: Prepare and treat cells with the test compound and LPS as described in Protocol 2.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove any debris.
-
ELISA Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add the collected supernatants and standards to the wells and incubate for 2 hours.[29]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.[27]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.[30]
-
Substrate Addition: Wash the plate and add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). A blue color will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color yellow.
-
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance values to a standard curve.
Part II: In Vivo Experimental Protocol
Following promising in vitro results, the next step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[31][32]
Diagram: In Vivo Experimental Workflow
Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced via the COX-2 enzyme, involving neutrophil infiltration.[31] This model is highly effective for evaluating NSAID-like compounds and others that may act on different inflammatory pathways.[33][34][35]
Methodology:
-
Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week under standard laboratory conditions.[33]
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group II: Test Compound (e.g., 25 mg/kg, oral)
-
Group III: Test Compound (e.g., 50 mg/kg, oral)
-
Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicle via oral gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.[31][34]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Data Presentation: | Group | Dose (mg/kg) | \multicolumn{3}{c|}{Mean Paw Volume Increase (mL) ± SEM} | % Inhibition at 3h | | :--- | :--- | :---: | :---: | :---: | :---: | | | | 1h | 3h | 6h | | | Vehicle Control | - | 0.35 ± 0.04 | 0.88 ± 0.07 | 0.65 ± 0.05 | - | | Test Compound | 25 | 0.24 ± 0.03 | 0.53 ± 0.06* | 0.41 ± 0.04* | 39.8 | | Test Compound | 50 | 0.19 ± 0.02* | 0.39 ± 0.05** | 0.28 ± 0.03** | 55.7 | | Indomethacin | 10 | 0.31 ± 0.04 | 0.35 ± 0.04** | 0.25 ± 0.03** | 60.2 |
*Table 2: Representative data from a carrageenan-induced paw edema study. Statistical significance (e.g., p<0.05, p<0.01) is determined relative to the Vehicle Control group.
Conclusion and Future Directions
This guide provides a robust, multi-tiered framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The successful execution of these protocols will establish a foundational understanding of the compound's cytotoxicity, its ability to inhibit key inflammatory mediators in vitro, and its efficacy in a validated in vivo model of acute inflammation. Positive results from this screening cascade would justify further mechanistic studies, such as Western blot analysis for phosphorylated NF-κB and p38 MAPK, and evaluation in chronic inflammation models to fully characterize its therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. resources.rndsystems.com [resources.rndsystems.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. scielo.br [scielo.br]
- 34. inotiv.com [inotiv.com]
- 35. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Derivatization of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid in Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetically-derived molecules exhibiting diverse and potent biological activities.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] The versatility of the quinoline ring system, coupled with the reactive handle of the carboxylic acid at the 4-position, provides a fertile ground for structural modifications aimed at fine-tuning pharmacological profiles, enhancing potency, and improving pharmacokinetic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of "2-Ethyl-3-methyl-quinoline-4-carboxylic acid." We will delve into the rationale behind derivatization, provide detailed, field-proven protocols for the synthesis of various derivatives, and outline methodologies for their subsequent characterization and preliminary biological evaluation. The overarching goal is to equip researchers with the necessary tools to unlock the therapeutic potential of this promising molecular scaffold.
Core Rationale for Derivatization
The carboxylic acid moiety of this compound is a key pharmacophoric feature, often involved in crucial interactions with biological targets. However, its presence can also present challenges in drug development, such as metabolic instability, poor membrane permeability, and potential toxicity.[5] Derivatization serves several key purposes in overcoming these limitations and optimizing the molecule for therapeutic use:
-
Modulation of Physicochemical Properties: Altering the carboxylic acid group can significantly impact the molecule's solubility, lipophilicity (LogP), and polar surface area, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhancement of Target Binding and Potency: The introduction of diverse functional groups allows for the exploration of new interactions within the target's binding pocket, potentially leading to increased potency and selectivity.
-
Improvement of Pharmacokinetic Properties: Derivatization can protect the molecule from rapid metabolism, extend its half-life, and improve its oral bioavailability.
-
Reduction of Off-Target Effects and Toxicity: By modifying the molecule's structure, it is possible to mitigate interactions with unintended biological targets, thereby reducing the risk of adverse effects.
-
Generation of Novel Intellectual Property: The creation of novel chemical entities through derivatization is a cornerstone of drug discovery, enabling the patenting of new medicines.
Derivatization Strategies and Protocols
This section details three primary strategies for the derivatization of this compound: amide bond formation, esterification, and bioisosteric replacement. Each strategy is accompanied by a detailed, step-by-step protocol.
Amide Bond Formation: A Versatile Approach
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, allowing for the connection of a carboxylic acid with a diverse range of amines to generate a library of amide derivatives.[6][7] This approach is highly effective for exploring structure-activity relationships (SAR).
Causality Behind Experimental Choices: The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as Hydroxybenzotriazole (HOBt) is a common and effective method for activating the carboxylic acid.[7] This forms a highly reactive intermediate that readily couples with an amine. The choice of a non-protic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is crucial to prevent unwanted side reactions with the activated intermediate. The addition of a base like Diisopropylethylamine (DIPEA) is often necessary to neutralize any acid formed during the reaction and to deprotonate the amine salt, facilitating the nucleophilic attack.
Experimental Protocol: General Procedure for Amide Coupling
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) in anhydrous DCM. If the amine is a hydrochloride salt, add Diisopropylethylamine (DIPEA) (1.5 eq) to the amine solution and stir for 10 minutes before adding it to the activated carboxylic acid mixture.
-
Coupling Reaction: Add the amine solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Value | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, easily removed. |
| Coupling Reagent | EDC (1.2 eq) | Water-soluble carbodiimide, byproducts are easily removed. |
| Additive | HOBt (1.2 eq) | Suppresses side reactions and racemization. |
| Base | DIPEA (1.5 eq, if needed) | Non-nucleophilic base to neutralize acid and free the amine. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, then RT for completion. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. |
Workflow for Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Esterification: Enhancing Lipophilicity
Esterification is a fundamental reaction that converts a carboxylic acid into an ester, which is generally more lipophilic and can act as a prodrug that is hydrolyzed in vivo to release the active carboxylic acid.[8][9] This strategy is particularly useful for improving the oral absorption of a drug candidate.
Causality Behind Experimental Choices: The Fischer-Speier esterification is a classic and reliable method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[10][11] The use of excess alcohol helps to drive the equilibrium towards the formation of the ester.[11] Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier of the reaction.
Experimental Protocol: Fischer-Speier Esterification
-
Preparation: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as the solvent, in large excess).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the ester derivative by ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Value | Rationale |
| Solvent/Reagent | Desired Alcohol (large excess) | Acts as both solvent and reactant, driving the equilibrium. |
| Catalyst | Concentrated H₂SO₄ (catalytic) | Protonates the carbonyl oxygen, making it more electrophilic. |
| Temperature | Reflux | Provides energy to overcome the activation barrier. |
| Reaction Time | 4-8 hours | Generally sufficient for reaching equilibrium. |
Workflow for Ester Synthesis
Caption: Workflow for the synthesis of ester derivatives.
Bioisosteric Replacement: Mimicking the Carboxylic Acid
Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, leading to comparable biological activity.[12][13] Replacing the carboxylic acid with a bioisostere can improve metabolic stability, cell permeability, and oral bioavailability, while maintaining the key interactions with the biological target.[5][14] Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides.[14]
Causality Behind Experimental Choices: The synthesis of a tetrazole bioisostere from a nitrile precursor is a well-established transformation. This protocol first converts the carboxylic acid to the corresponding amide, which is then dehydrated to a nitrile. The nitrile subsequently undergoes a [3+2] cycloaddition with an azide source, typically sodium azide with a Lewis acid catalyst like zinc chloride, to form the tetrazole ring.
Experimental Protocol: Synthesis of a Tetrazole Bioisostere
This is a multi-step synthesis.
Step 1: Synthesis of the Primary Amide
-
Follow the general procedure for amide coupling described in section 1, using aqueous ammonia as the amine source.
Step 2: Dehydration to the Nitrile
-
Preparation: Dissolve the primary amide from Step 1 (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Dehydrating Agent: Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction with saturated NaHCO₃ solution and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude nitrile by column chromatography.
Step 3: Cycloaddition to the Tetrazole
-
Preparation: Dissolve the nitrile from Step 2 (1.0 eq) in Dimethylformamide (DMF).
-
Reagents: Add sodium azide (NaN₃) (1.5 eq) and zinc chloride (ZnCl₂) (1.2 eq).
-
Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture, acidify with 1N HCl, and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the tetrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter (Step 3) | Value | Rationale |
| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent suitable for the reaction temperature. |
| Azide Source | Sodium Azide (NaN₃) (1.5 eq) | Provides the N₃⁻ for the cycloaddition. |
| Catalyst | Zinc Chloride (ZnCl₂) (1.2 eq) | Lewis acid that activates the nitrile for cycloaddition. |
| Temperature | 120-130 °C | High temperature is required for the cycloaddition reaction. |
| Reaction Time | 12-24 hours | Ensures complete conversion. |
Workflow for Tetrazole Synthesis
Caption: Multi-step workflow for the synthesis of tetrazole bioisosteres.
In Vitro and In Silico Evaluation of Derivatives
Once a library of derivatives has been synthesized and characterized, the next crucial step is to evaluate their biological activity and drug-like properties. A combination of in vitro assays and in silico predictions provides a robust framework for identifying promising lead compounds.
In Vitro Assays: Assessing Biological Activity
In vitro assays are essential for determining the efficacy and potential toxicity of the newly synthesized compounds in a controlled laboratory setting.[15][16][17] The choice of assay will depend on the therapeutic target of interest.
General Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the effect of compounds on cell proliferation and is particularly relevant for anticancer drug discovery.[18]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
| Parameter | Value/Condition | Rationale |
| Cell Lines | Relevant to the disease of interest | To assess activity in a disease-specific context. |
| Compound Conc. | Serial dilutions (e.g., 0.1 to 100 µM) | To determine a dose-response curve and IC₅₀. |
| Incubation Time | 48-72 hours | Allows sufficient time for the compound to exert its effect. |
| Assay Readout | Absorbance at 570 nm | Quantifies the amount of formazan, which correlates with cell viability. |
In Silico Screening: Predicting Drug-Likeness
In silico tools play a crucial role in modern drug discovery by predicting the ADMET properties of compounds, helping to prioritize candidates for further development and reducing the likelihood of late-stage failures.[19][20]
Protocol: ADMET Prediction using Web-Based Tools
Numerous free and commercial software platforms are available for ADMET prediction.
-
Select a Tool: Choose a reliable web-based ADMET prediction tool such as SwissADME, pkCSM, or ADMETlab 2.0.[21]
-
Input Structures: Input the chemical structures of the synthesized derivatives, typically in SMILES format.
-
Run Prediction: Initiate the prediction process. These tools use computational models to predict a range of properties.
-
Analyze Results: Evaluate the predicted parameters for each derivative.
Key ADMET Parameters to Analyze:
| Property Class | Parameter | Significance |
| Absorption | Caco-2 Permeability, Human Intestinal Absorption | Predicts the ability of the compound to be absorbed from the gut. |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Indicates how the compound will distribute throughout the body. |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions and metabolic pathways. |
| Excretion | Total Clearance | Estimates how quickly the compound is removed from the body. |
| Toxicity | AMES Mutagenicity, hERG Inhibition, Hepatotoxicity | Flags potential safety concerns. |
Logical Flow for Derivative Evaluation
Caption: Integrated workflow for the evaluation of synthesized derivatives.
Conclusion
The derivatization of this compound represents a highly promising strategy for the discovery of novel therapeutic agents. By systematically applying the derivatization protocols outlined in this application note—including amide coupling, esterification, and bioisosteric replacement—researchers can generate diverse chemical libraries for biological screening. The subsequent integration of in vitro assays and in silico ADMET predictions provides a powerful and efficient framework for identifying lead compounds with enhanced potency, selectivity, and drug-like properties. This comprehensive approach, from rational design and synthesis to rigorous evaluation, is fundamental to advancing promising quinoline-based scaffolds from the laboratory to clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. drughunter.com [drughunter.com]
- 15. axxam.com [axxam.com]
- 16. The Importance of In Vitro Assays [visikol.com]
- 17. criver.com [criver.com]
- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 21. ayushcoe.in [ayushcoe.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid. This resource is designed for researchers and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to help you optimize your reaction and achieve higher yields.
The synthesis of substituted quinoline-4-carboxylic acids is a cornerstone of medicinal chemistry, with these scaffolds appearing in a wide range of therapeutic agents.[1][2] The target molecule, this compound, is most commonly and directly synthesized via the Pfitzinger reaction .[3][4] This reaction involves the condensation of isatin with an unsymmetrical ketone, in this case, 2-pentanone (methyl ethyl ketone), in the presence of a strong base.[2][5] While robust, this pathway is prone to several side reactions and procedural pitfalls that can drastically reduce the final yield. This guide will focus primarily on troubleshooting the Pfitzinger approach.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding low yields in this synthesis.
Q1: My overall yield for this compound is extremely low (<20%). What are the most likely causes?
A1: Low yields in this specific Pfitzinger synthesis almost always stem from one of four critical areas:
-
Incomplete Isatin Ring-Opening: The reaction is initiated by the base-catalyzed hydrolysis of isatin's amide bond to form a potassium isatinate intermediate.[1] If the base is not sufficiently concentrated or the initial reaction time is too short, this crucial first step will be incomplete, limiting the entire synthesis.
-
Competitive Ketone Side-Reactions: Under the strongly basic conditions required, 2-pentanone can readily undergo self-condensation (an aldol condensation) to form various higher molecular weight byproducts.[6] This parasitic reaction consumes your ketone, reducing the amount available to react with the isatinate.
-
Inefficient Cyclization: The final intramolecular condensation and dehydration step that forms the quinoline ring requires significant thermal energy.[5] Insufficient reaction time or a temperature below reflux can lead to a stalled reaction, leaving you with unreacted intermediates.
-
Product Loss During Work-up: The target molecule is a carboxylic acid, making it soluble in basic solutions and insoluble in acidic solutions. Improper pH control during the acidification and precipitation step is a very common source of significant product loss.
Q2: I suspect my Pfitzinger reaction is not proceeding correctly. What are the most critical parameters I need to verify in my procedure?
A2: The success of the Pfitzinger reaction hinges on careful control of three key parameters:
-
Base Concentration and Solvent: A high concentration of a strong base is non-negotiable. Typically, a 33% (w/v) solution of potassium hydroxide (KOH) in ethanol is used.[1] This ensures the rapid and complete conversion of isatin to its reactive isatinate form. Using lower concentrations or weaker bases will severely hamper the reaction.
-
Temperature and Reaction Time: The reaction requires prolonged heating at reflux to drive the cyclization step to completion.[1][2] A typical reflux time is between 12 and 24 hours. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Order of Reagent Addition: To minimize the self-condensation of 2-pentanone, it should be added slowly or dropwise to the pre-formed potassium isatinate solution. Adding all reagents together at the start significantly increases the likelihood of ketone side reactions.
Q3: My crude product is a dark, tarry substance with many spots on TLC. What are these impurities and how can I prevent them?
A3: The formation of tar and multiple byproducts is a classic sign of uncontrolled side reactions. The primary culprit is the base-catalyzed self-condensation of 2-pentanone.[6] Excessive heat can also cause decomposition of reactants and intermediates, contributing to tar formation.[7] To minimize these issues:
-
Control Ketone Concentration: As mentioned in A2, add the 2-pentanone dropwise to the reaction mixture. This keeps the instantaneous concentration of the ketone low, favoring the desired reaction with the isatinate over self-condensation.
-
Maintain Stable Reflux Temperature: Use a heating mantle with a temperature controller to maintain a steady, gentle reflux. Avoid aggressive, localized heating with a Bunsen burner, which can cause charring and decomposition.
-
Use Pure Reagents: Ensure your isatin, 2-pentanone, and ethanol are of high purity and anhydrous where possible, as water can sometimes interfere with acid-catalyzed steps.[7]
Q4: How can I improve my isolated yield during the purification phase?
A4: The purification of quinoline-4-carboxylic acids is straightforward but requires careful pH management.
-
Initial Work-up: After the reaction is complete, cool the mixture and dilute it with water. Perform an extraction with a non-polar organic solvent (like diethyl ether or toluene) to remove any neutral, non-acidic impurities and unreacted ketone.[2] The product, being a carboxylate salt, will remain in the aqueous layer.
-
Precipitation: The key step is the acidification of the aqueous layer. Use a moderately weak acid like glacial acetic acid and add it slowly while vigorously stirring.[2] Monitor the pH. The goal is to reach the isoelectric point of the carboxylic acid (typically pH 4-5), where its solubility is at a minimum, causing it to precipitate out of the solution. Adding a strong acid too quickly can create localized areas of very low pH, potentially leading to the formation of soluble hydrochloride salts of the quinoline nitrogen.
-
Isolation and Recrystallization: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can then be purified to a high degree by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during the experiment.
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting low yields.
Caption: A workflow for diagnosing the cause of low yield.
Quantitative Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale & Key Citation |
| Base | 33% (w/v) KOH in 95% Ethanol | Strong basic conditions are required to efficiently open the isatin ring, which is the rate-limiting initiation step.[1] |
| Reactant Ratio | Isatin : 2-Pentanone (1 : 1.1) | A slight excess of the ketone helps drive the reaction to completion, but a large excess promotes competitive self-condensation. |
| Reaction Temperature | Steady Reflux (~78 °C for Ethanol) | Provides the necessary activation energy for the cyclization and dehydration steps without causing thermal decomposition of reactants.[7] |
| Reaction Time | 12 - 24 hours | The cyclization step is often slow; shorter reaction times will likely result in low conversion of intermediates. Monitor by TLC.[2] |
| Precipitation pH | ~4-5 (using Acetic Acid) | This pH range corresponds to the isoelectric point of the product, minimizing its solubility in the aqueous work-up solution.[2] |
Detailed Experimental Protocol: Pfitzinger Synthesis
This protocol provides a validated baseline for the synthesis. Adherence to these steps, particularly the reagent addition and work-up, is critical for achieving a good yield.
Reaction Mechanism Overview
Caption: The Pfitzinger reaction mechanism for the synthesis.
Step-by-Step Procedure
-
Preparation of Potassium Isatinate Solution:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a 33% (w/v) KOH solution by carefully dissolving 10 g of KOH pellets in 30 mL of 95% ethanol. Caution: This process is exothermic.
-
To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture should change from orange/red to a pale yellow as the isatin ring opens.[1]
-
Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.
-
-
Addition of Carbonyl Compound:
-
To the potassium isatinate solution, add a stoichiometric equivalent (approximately 4.1 mL) of 2-pentanone dropwise using a syringe or dropping funnel over 10-15 minutes.
-
-
Reflux:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the isatin spot has been consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. Pour the dark mixture into 150 mL of water.
-
Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove neutral impurities. Discard the organic layers.
-
Cool the remaining aqueous layer in an ice bath.
-
Slowly add glacial acetic acid dropwise with vigorous stirring until the solution reaches a pH of approximately 4-5 (check with pH paper). A precipitate of the product should form.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (2 x 20 mL).
-
-
Purification:
-
The crude solid can be purified by recrystallization. Dissolve the product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Pfitzinger Synthesis of Substituted Quinolines
Welcome to the technical support center for the Pfitzinger synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your synthetic outcomes.
Introduction to the Pfitzinger Synthesis
The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] The resulting quinoline core is a significant scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] While versatile, the reaction is not without its challenges, including side reactions that can lead to low yields and purification difficulties. This guide provides expert insights into identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pfitzinger reaction?
A1: The reaction proceeds in a series of steps:
-
Ring Opening: The base (e.g., KOH) catalyzes the hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[1]
-
Condensation: The aniline moiety of this intermediate condenses with the carbonyl group of the second reactant to form an imine (Schiff base).[3]
-
Tautomerization: The imine tautomerizes to the more stable enamine.[3]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid.[3]
Caption: The core mechanism of the Pfitzinger synthesis.
Q2: My reaction is producing a lot of intractable tar. What is the cause and how can I prevent it?
A2: Tar formation is a frequent issue, often resulting from the self-condensation of the carbonyl compound (an aldol condensation) under the strongly basic conditions, or polymerization of reactive intermediates.[4] High temperatures can exacerbate this problem.
-
Preventative Measures:
-
Sequential Reactant Addition: A highly effective technique is to first dissolve the isatin in the base to facilitate the complete opening of the lactam ring. Once the isatin is fully converted to the isatinate salt (often indicated by a color change), then add the carbonyl compound. This minimizes the exposure of the carbonyl compound to the strong base in the absence of the isatinate, thereby reducing self-condensation.[4]
-
Temperature Control: Avoid excessive heating. Running the reaction at the lowest effective temperature for a longer duration can significantly reduce tar formation.[4]
-
Q3: The yield of my desired quinoline-4-carboxylic acid is consistently low. What are the key factors to investigate?
A3: Low yields can stem from several sources:
-
Incomplete Isatin Ring Opening: Ensure the isatin is fully dissolved and converted to its ring-opened form before adding the carbonyl compound.[4]
-
Suboptimal Base Concentration: The concentration of the base is critical. It must be sufficient to drive the initial hydrolysis but excessive concentrations can promote side reactions. Experiment with the base stoichiometry for your specific substrates.
-
Reactant Stoichiometry: An excess of the carbonyl compound is often beneficial to drive the reaction to completion and consume all of the isatin, which can be challenging to remove during purification.[4]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has reached completion. Insufficient or excessively long reaction times can both lead to lower yields of the desired product.
Troubleshooting Guide: Common Side Reactions
This section provides a detailed analysis of the most common side reactions encountered in the Pfitzinger synthesis, complete with mechanistic insights and targeted troubleshooting protocols.
Issue 1: Lack of Regioselectivity with Unsymmetrical Ketones
When using an unsymmetrical ketone (e.g., methyl ethyl ketone), two different enamine intermediates can form, leading to a mixture of regioisomeric quinoline products. The product ratio is governed by a combination of steric and electronic factors influencing the formation of the enamine.[5]
-
The Underlying Chemistry: The reaction proceeds via the more stable enamine, which is generally the one with the more substituted double bond (the thermodynamic product). However, the less substituted enamine (the kinetic product) can be formed faster. With unsymmetrical ketones, the reaction tends to favor condensation at the less sterically hindered α-methylene or methyl group.[6]
Caption: Formation of regioisomers with an unsymmetrical ketone.
-
Troubleshooting Protocol:
-
Temperature Control: Lower reaction temperatures can sometimes favor the formation of the kinetic product, though this may require longer reaction times.
-
Choice of Base: While strong bases like KOH are standard, exploring different base systems (e.g., different concentrations or alternative bases) may alter the kinetic versus thermodynamic product ratio.
-
Chromatographic Separation: If a mixture is unavoidable, careful optimization of column chromatography conditions (e.g., solvent polarity, stationary phase) is necessary to isolate the desired isomer.
-
Issue 2: Decarboxylation of the Product
The quinoline-4-carboxylic acid product can undergo decarboxylation under harsh reaction conditions, particularly at high temperatures, leading to the corresponding quinoline as a byproduct.[7][8]
-
The Underlying Chemistry: The decarboxylation is often thermally driven and can be facilitated by the basic reaction medium. The mechanism involves the loss of carbon dioxide from the carboxylate salt.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Pfitzinger reaction with unsymmetrical ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Decarboxylation [organic-chemistry.org]
- 8. fiveable.me [fiveable.me]
Technical Support Center: Optimizing Doebner Reaction Conditions for Higher Purity
Welcome to the Technical Support Center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the complexities of this important quinoline synthesis, enabling you to optimize reaction conditions for higher yield and purity.
The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a cornerstone in the synthesis of quinoline-4-carboxylic acids.[1] These quinoline scaffolds are prevalent in numerous pharmaceuticals, including antitumor, antimalarial, and antibacterial agents, making the Doebner reaction highly relevant in modern drug discovery.[2][3] However, the reaction is not without its challenges, particularly when dealing with electronically demanding substrates, which can lead to low yields and complex purification profiles.[3] This guide provides expert insights and validated protocols to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner reaction?
The precise mechanism of the Doebner reaction is still a subject of discussion, but two primary pathways are generally proposed.[4] Both pathways converge on a key aniline derivative intermediate which then undergoes cyclization and dehydration to form the final quinoline-4-carboxylic acid.
-
Pathway A (Aldol Condensation First): This route begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde. The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline.[4]
-
Pathway B (Schiff Base Formation First): Alternatively, the aniline and aldehyde can first condense to form an N-arylimine (Schiff base). This imine then reacts with the enol of pyruvic acid.[3][4]
Following the formation of the common intermediate, an intramolecular electrophilic cyclization onto the aromatic ring occurs, followed by dehydration to yield the final quinoline-4-carboxylic acid product.[4][5]
References
Technical Support Center: Navigating Solubility Challenges of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid in Biological Assays
Welcome to the technical support center for researchers utilizing 2-Ethyl-3-methyl-quinoline-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the accuracy and reproducibility of your experimental data.
Introduction: Understanding the Molecule
This compound (CAS 74960-58-0) is a quinoline derivative with a molecular structure that presents inherent solubility challenges.[1][2][3][4][5] Its quinoline core is hydrophobic, while the carboxylic acid group offers a handle for pH-dependent solubility manipulation.[6] Like many promising compounds in drug discovery, its low aqueous solubility can become a significant hurdle, leading to issues such as compound precipitation, underestimated biological activity, and poor data reproducibility.[7][8] This guide will walk you through understanding and overcoming these challenges.
Physicochemical Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Melting Point | ~279 °C | [1][3] |
| pKa (Predicted) | 1.15 ± 0.10 | [1] |
| XLogP3 | 2.9 | [2] |
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into aqueous cell culture medium or buffer?
A1: This common phenomenon, often termed "crashing out," occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[9][10][11] The organic solvent disperses quickly in the aqueous medium, leaving the hydrophobic compound molecules to agglomerate and precipitate. For this compound, its relatively high hydrophobicity (indicated by an XLogP3 of 2.9) contributes significantly to this issue.[2]
Q2: What is the best starting solvent for making a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.[10][11] It is a powerful, water-miscible organic solvent that can dissolve a wide range of molecules.[12] However, it's crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds.[11] For in vivo studies, other solvents and formulation strategies may be necessary due to DMSO's potential toxicity at higher concentrations.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly dependent on pH due to its carboxylic acid functional group.[6][13]
-
In acidic solutions (low pH): The carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in aqueous media.
-
In neutral to basic solutions (higher pH): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionization increases the molecule's polarity and significantly enhances its aqueous solubility.[13][14]
This pH-dependent solubility is a key factor to consider when preparing solutions in buffers or cell culture media, which are typically buffered around pH 7.2-7.4.[15][16][17][18]
Q4: What is the maximum concentration of DMSO my cell culture can tolerate?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%, with a general recommendation of <0.5% to avoid cytotoxicity.[19] It is imperative to run a vehicle control (media with the same final concentration of DMSO but without the compound) to ensure that any observed effects are due to the compound itself and not the solvent.[10]
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a systematic approach to addressing solubility issues with this compound.
Issue 1: Immediate Precipitation Upon Dilution
If your compound "crashes out" as soon as you add the DMSO stock to your aqueous buffer or media, follow this workflow.
Caption: Troubleshooting workflow for immediate precipitation.
Recommended Actions:
-
Optimize Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous media. Instead, perform a serial dilution.[19] Always add the compound to pre-warmed (37°C) media, and add the stock solution dropwise while gently vortexing to facilitate rapid mixing.[9][19]
-
Lower the Final Concentration: Your desired concentration may exceed the compound's solubility limit in the final medium. Systematically lower the concentration to find the point at which it remains in solution.[8]
-
Determine Maximum Soluble Concentration: Before conducting your main experiment, perform a preliminary solubility test to find the highest concentration that remains clear under your exact experimental conditions.
Issue 2: Compound Precipitates Over Time in the Incubator
If the solution is initially clear but a precipitate forms after several hours or days, consider these factors.
-
Cellular Metabolism: As cells metabolize, they can produce acidic byproducts that lower the pH of the culture medium.[9][11] This pH shift can decrease the solubility of an acidic compound like this compound, causing it to precipitate.
-
Solution: Monitor the pH of your culture medium. You may need to change the medium more frequently or use a more robust buffering system.
-
-
Media Evaporation: In long-term experiments, evaporation can concentrate all components in the media, including your compound, pushing it beyond its solubility limit.[9]
-
Solution: Ensure your incubator is properly humidified and use culture plates with low-evaporation lids.
-
-
Interaction with Media Components: The complex mixture of salts, proteins (especially in serum), and other components in cell culture media can interact with the compound over time, leading to precipitation.[11]
-
Solution: Test for solubility in both serum-free and serum-containing media to see if serum proteins are contributing to the problem. Reducing the serum percentage may help.[11]
-
Key Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the preparation of a highly concentrated primary stock solution.
Materials:
-
This compound (MW: 215.25 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tube
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, you need to dissolve 21.53 mg of the compound in 1 mL of DMSO.
-
Calculation: 0.1 L * 0.1 mol/L * 215.25 g/mol = 2.1525 g per 100 mL, which is 21.525 mg per 1 mL.
-
-
Weigh Compound: Accurately weigh out 21.53 mg of this compound and place it in the sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously. If necessary, briefly sonicate the solution in a water bath to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[20]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps you find the upper concentration limit for your specific assay conditions.
Materials:
-
100 mM compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
Procedure:
-
Prepare Serial Dilutions: Create a 2-fold serial dilution of your compound directly in the pre-warmed cell culture medium.
-
For example, to test a top concentration of 200 µM, add 2 µL of the 100 mM stock to 998 µL of medium (this also creates a 0.2% DMSO concentration).
-
In a 96-well plate, add 100 µL of medium to several wells. Add 100 µL of your 200 µM solution to the first well, mix, then transfer 100 µL to the next well, and so on.[11]
-
-
Include Controls: Prepare a "vehicle control" well containing only medium and the highest concentration of DMSO used (e.g., 0.2%). Also, include a "media only" control.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: Visually inspect each dilution for signs of precipitation (cloudiness, crystals) immediately after preparation and at several time points throughout your typical experiment duration (e.g., 1, 4, 24, 48 hours). A light microscope can be used to detect fine precipitates.[21]
-
Identify Limit: The highest concentration that remains clear throughout the entire incubation period is your maximum working soluble concentration. Do not use concentrations at or above where precipitation is observed for your biological assays.[12]
Protocol 3: Advanced Solubilization Using pH Adjustment
For compounds with ionizable groups, pH modification can be a powerful tool.[13][22]
Caption: Workflow for solubilization via pH adjustment.
-
Prepare an Alkaline Stock: Instead of DMSO, try preparing a 10 mM stock solution in a dilute basic solution, such as 10-100 mM NaOH. This will deprotonate the carboxylic acid, forming the more soluble sodium salt.
-
Neutralize in Steps: Perform an intermediate dilution of this alkaline stock into a buffered solution like PBS (pH 7.4).
-
Final Dilution: Make the final dilution into your complete cell culture medium. The buffering capacity of the medium should bring the final pH into a physiologically acceptable range.
-
Verify pH: Always measure the pH of your final working solution to ensure it is within the tolerated range for your cells (typically 7.2-7.4).
-
Caution: Be mindful that altering the pH can potentially affect compound stability or activity. This must be validated for your specific assay.
By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound, ensuring that the concentrations you use in your experiments are accurate and that your results are reliable and reproducible.
References
- 1. This compound CAS#: 74960-58-0 [amp.chemicalbook.com]
- 2. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 74960-58-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound | 74960-58-0 [chemicalbook.com]
- 5. This compound [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.cn [medchemexpress.cn]
- 21. benchchem.com [benchchem.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
"2-Ethyl-3-methyl-quinoline-4-carboxylic acid" stability and degradation pathways
Welcome to the technical support center for 2-Ethyl-3-methyl-quinoline-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource offers insights into its stability and potential degradation pathways, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability and Storage
Question: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark environment. The solid form is generally more stable than solutions. For solutions, it is advisable to use freshly prepared samples or store them at low temperatures (e.g., -20°C) for short periods. The quinoline ring system can be susceptible to oxidation and photodegradation, making protection from light and air crucial.
Question: I've observed a change in the color of my solid sample over time. What could be the cause?
Answer: A color change in your solid sample, such as yellowing or browning, often indicates degradation. This can be initiated by exposure to light, air (oxidation), or elevated temperatures. The formation of colored impurities is a common sign of instability in quinoline derivatives. It is crucial to re-analyze the purity of the sample using techniques like HPLC-UV or LC-MS before proceeding with your experiments.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]
Question: I need to perform a forced degradation study on this compound. What conditions should I consider?
Answer: A comprehensive forced degradation study should include exposure to hydrolytic, oxidative, thermal, and photolytic stress conditions.[2][3] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being excessive.[3]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp, then 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temp, then 60°C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Dry Heat | 105°C | Up to 7 days |
| Photolytic | UV (254 nm) & Visible Light | Room Temp | ICH Q1B guidelines |
Note: These are starting points. The severity of the conditions may need to be adjusted based on the observed degradation.
Question: My compound seems to be very stable and I'm not seeing significant degradation under the initial stress conditions. What should I do?
Answer: If you do not observe adequate degradation (5-20%), you can incrementally increase the severity of the stress conditions. For hydrolytic studies, you can increase the acid or base concentration (e.g., to 1 M), increase the temperature, or prolong the exposure time.[1][3] For thermal stress, a higher temperature can be used, but be mindful of the compound's melting point. If the compound is poorly soluble in aqueous solutions, co-solvents can be used, but they should be chosen carefully to avoid participating in the degradation reactions.[1]
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for identifying degradation products and developing robust analytical methods. While specific data for this compound is limited, we can infer likely pathways based on the chemistry of the quinoline core and related structures.
Question: What are the most probable degradation pathways for this compound?
Answer: The primary sites of degradation are likely the quinoline ring and the carboxylic acid group.
-
Oxidative Degradation: The quinoline ring is susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylation of the aromatic rings.[4] The ethyl and methyl substituents may also be oxidized.
-
Photodegradation: Quinoline and its derivatives are known to undergo photodegradation.[4][5] This can involve complex reactions, including ring cleavage and the formation of various photoproducts. The presence of a carboxylic acid group might influence the photochemical reactivity.
-
Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis. However, under harsh acidic or basic conditions, other parts of the molecule might be affected. The stability of esters of similar compounds has been shown to be influenced by steric and electronic effects.[6]
-
Decarboxylation: While less common under typical experimental conditions, decarboxylation of the carboxylic acid group to yield 2-Ethyl-3-methyl-quinoline can occur at high temperatures, sometimes catalyzed by metal salts.[7]
-
Microbial Degradation: If the compound is exposed to non-sterile conditions, microbial degradation is a possibility. Studies on quinoline-4-carboxylic acid have shown that microorganisms can metabolize the quinoline ring.[8]
Diagram 1: Potential Degradation Pathways
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Disubstituted Quinoline-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of 2,3-disubstituted quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinoline synthesis, troubleshoot common experimental hurdles, and ultimately improve reaction yields and product purity. Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] However, their synthesis can be challenging, often plagued by low yields, side reactions, and difficult purifications.[3][4]
This document provides in-depth, field-proven insights into the most common synthetic routes, offering a structured, question-and-answer approach to problem-solving. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Overview of Primary Synthetic Routes
Two of the most powerful and widely used methods for constructing the quinoline-4-carboxylic acid core are the Pfitzinger reaction and the Doebner reaction.[5][6]
-
The Pfitzinger Reaction : This method involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[7][8] The reaction proceeds via base-catalyzed ring-opening of the isatin, followed by condensation with the carbonyl compound, cyclization, and dehydration to form the quinoline ring.[7][9]
-
The Doebner Reaction : This is a three-component reaction where an aromatic amine (e.g., aniline), an aldehyde, and pyruvic acid condense to form a 2-substituted quinoline-4-carboxylic acid.[10][11] The mechanism is believed to involve the formation of a Schiff base from the aniline and aldehyde, followed by a Michael-type addition of the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation.[11]
Caption: High-level overview of the Pfitzinger and Doebner reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
General Issues & Low Yield
Q1: My overall yield is consistently low, regardless of the method. What are the first things I should check?
A1: Before delving into complex optimizations, always verify the fundamentals.
-
Reagent Purity: Ensure all starting materials are of high purity. Anilines should be freshly distilled if they have darkened, and aldehydes should be checked for oxidation to carboxylic acids. Impurities can significantly interfere with the reaction.[12]
-
Stoichiometry: Carefully check the molar ratios of your reactants. In the Pfitzinger reaction, an excess of the carbonyl compound is often used to drive the reaction to completion.[12]
-
Reaction Time & Monitoring: These reactions are not always "fire and forget." Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[12][13] Prolonged heating after completion can lead to product degradation and tar formation.[13]
-
Temperature Control: Excessive temperatures can promote polymerization and other side reactions, especially in the Doebner and Doebner-von Miller syntheses.[14][15] Maintain the lowest effective temperature for the reaction to proceed efficiently.
Pfitzinger Reaction: Specific Problems
Q2: My Pfitzinger reaction is sluggish, and the workup shows a significant amount of unreacted isatin. What's going wrong?
A2: This is a classic Pfitzinger problem, and it almost always points to incomplete ring-opening of the isatin. The crucial first step is the base-catalyzed hydrolysis of the isatin's amide bond to form a water-soluble keto-acid salt (isatinate).[8] If this step is incomplete, the subsequent condensation cannot occur efficiently.
Troubleshooting Steps:
-
Pre-React the Isatin: Do not add all reactants at once. First, dissolve the isatin in your basic solution (e.g., 33% aqueous KOH).[8][12]
-
Visual Confirmation: Stir this mixture until the characteristic orange/red color of the isatin disappears and the solution becomes a pale yellow or light brown.[8][16] This indicates the successful formation of the isatinate intermediate.
-
Add Carbonyl Compound: Only after this color change should you add the carbonyl compound to the reaction mixture.[12][16]
Experimental Protocol: Optimized Isatin Ring-Opening
-
In a round-bottom flask, prepare your base solution (e.g., dissolve 10 g of KOH pellets in ~30 mL of 95% ethanol).[8] Caution: This is exothermic.
-
To the stirred KOH solution, add your isatin (e.g., 5.0 g).
-
Stir at room temperature for 30-45 minutes. Observe the color change from orange to pale yellow.[8]
-
Once the ring-opening is complete, add your carbonyl compound (e.g., acetophenone) dropwise.
-
Proceed with heating the reaction to reflux as per your protocol.[8]
Q3: I'm still getting low yields with the Pfitzinger reaction, and my product is contaminated with a tar-like substance. How can I improve this?
A3: Tar formation often results from side reactions at elevated temperatures or during an improper workup.[16]
Troubleshooting Steps:
-
Optimize Base Concentration: The concentration of the base is critical. It must be sufficient to open the isatin ring but not so high that it promotes aldol condensation or other side reactions of your carbonyl compound.[12]
-
Temperature Control: Avoid excessive heating. A gentle reflux is usually sufficient. For some substrates, a lower temperature for a longer duration may be beneficial.[12]
-
pH Control During Workup: During the final product precipitation, add the acid (e.g., acetic acid) slowly with vigorous stirring.[17] Dumping the acid in all at once can create localized areas of high acidity, which may cause degradation of the desired product and co-precipitation of impurities. Adjust the pH to ~6.5 for optimal precipitation of the carboxylic acid.[17]
Caption: Simplified mechanism of the Pfitzinger reaction.
Doebner Reaction: Specific Problems
Q4: My Doebner reaction is producing a large amount of intractable tar and polymeric material. How can I prevent this?
A4: This is the most common failure mode for the Doebner and the related Doebner-von Miller reactions. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (formed in situ) or the initial aldehyde/Schiff base intermediates.[14][15][18]
Troubleshooting Steps:
-
Gradual Reactant Addition: Instead of mixing everything at once, add the aldehyde slowly to the heated, acidic solution of the aniline and pyruvic acid.[13] This keeps the instantaneous concentration of the polymerizable species low.
-
Employ a Biphasic System: This is a highly effective strategy. By sequestering the aldehyde/carbonyl compound in a non-miscible organic solvent (like toluene), you can dramatically reduce its self-polymerization in the aqueous acid phase where the reaction occurs.[14][15]
-
Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[15] Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄).[15][19] Milder Lewis acids may be preferable in some cases.
Q5: The yield of my Doebner reaction is very low when using an aniline with a strong electron-withdrawing group (EWG). Is there a way to make this work?
A5: Yes, this is a known limitation of the classical Doebner reaction. Anilines bearing strong EWGs (e.g., -NO₂, -CF₃) are poor nucleophiles, which slows down the initial condensation and cyclization steps, leading to low yields.[1][11]
Recommended Solution: Doebner Hydrogen-Transfer Reaction A modified procedure, known as the Doebner hydrogen-transfer reaction, has been developed specifically to address this issue. This method often involves a change in reaction conditions that facilitates the necessary oxidation-reduction steps in the mechanism, even with less reactive anilines. This modification can significantly improve yields for electron-deficient systems and can also be applied to electron-rich anilines.[1]
Optimization & Data Summary
Systematic optimization is key to maximizing yield. The following tables summarize the influence of various parameters on reaction outcomes.
Table 1: Pfitzinger Reaction Parameter Influence
| Parameter | Low Yield/Purity Cause | Optimization Strategy | Expected Outcome |
| Base | Incomplete isatin ring-opening or side reactions. | Ensure isatin is fully dissolved in base before adding carbonyl. Titrate base concentration. | Cleaner reaction profile, higher conversion. |
| Temperature | Degradation/tar formation at high temps. | Use the lowest effective reflux temperature. Monitor by TLC. | Reduced byproduct formation. |
| Reactants | Unreacted isatin due to stoichiometry. | Use a slight excess (1.1-1.5 eq.) of the carbonyl compound.[12] | Drive reaction to completion. |
| Workup | Co-precipitation of impurities. | Slow, controlled acidification to pH ~6.5 during precipitation.[17] | Cleaner crude product, easier purification. |
Table 2: Doebner Reaction Parameter Influence
| Parameter | Low Yield/Purity Cause | Optimization Strategy | Expected Outcome |
| Tar Formation | Acid-catalyzed polymerization of carbonyls.[15] | Use a biphasic (water/toluene) system.[14][15] Slow addition of the aldehyde.[13] | Drastically reduced tar, improved yield and isolation. |
| Acid Catalyst | Conditions too harsh or too mild. | Screen Brønsted (HCl, H₂SO₄) and Lewis acids (ZnCl₂, InCl₃).[19][20] | Find optimal balance between reaction rate and side reactions. |
| Aniline | Poor reactivity with EWGs.[1] | Use modified "Doebner hydrogen-transfer" conditions.[1] | Successful synthesis with previously unreactive substrates. |
| Temperature | Exothermic reaction runaway, promoting polymerization. | Control initial exotherm with an ice bath if necessary, then maintain gentle heating.[13] | Controlled reaction, minimized byproduct formation. |
Purification Protocols
Q6: My crude product is an impure solid. What is the best general protocol for purification of quinoline-4-carboxylic acids?
A6: Purification can be challenging but is achievable with a systematic approach.
-
Aqueous Wash/Trituration: Before any other method, triturate (slurry) your crude solid in a solvent that will dissolve impurities but not your product. Water (to remove inorganic salts) or a solvent like diethyl ether or ethyl acetate (to remove nonpolar organic gunk) can be effective.
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline material.
-
Common Solvents: N,N-Dimethylformamide (DMF), ethanol, acetic acid, or mixtures with water are commonly used.[21]
-
Protocol: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by filtration.
-
-
Chromatography:
-
Column Chromatography: This can be difficult due to the acidic nature of the product, which can lead to streaking on silica gel. It is sometimes possible by adding a small amount of acetic or formic acid to the eluent.
-
Preparative HPLC: For obtaining highly pure samples for biological testing, reversed-phase preparative HPLC is the method of choice. A C18 column with a water/acetonitrile mobile phase containing a modifier like formic acid or TFA is typical.[22]
-
Caption: A general workflow for troubleshooting common synthesis issues.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. du.edu.eg [du.edu.eg]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. iipseries.org [iipseries.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. benchchem.com [benchchem.com]
- 19. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 20. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid. As a Senior Application Scientist, this guide is designed to offer practical, field-proven insights to help you identify, control, and eliminate common impurities, ensuring the integrity of your synthesis and the quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their associated impurity profiles?
The synthesis of this compound typically proceeds via well-established quinoline synthesis methodologies, most notably the Doebner-von Miller reaction or the Pfitzinger reaction and its variations. Each route has a unique impurity profile that is critical to understand for effective troubleshooting.
-
Doebner-von Miller Reaction: This acid-catalyzed reaction involves the condensation of an aniline (e.g., aniline itself) with an α,β-unsaturated carbonyl compound, which can be formed in situ from two equivalents of an aldehyde or ketone (in this case, likely from propionaldehyde and butanone). Common impurities can include unreacted starting materials, polymeric side products, and regioisomers depending on the substitution pattern of the aniline.
-
Pfitzinger Reaction: This is a widely used method for the synthesis of quinoline-4-carboxylic acids. It involves the reaction of an isatin with a carbonyl compound containing an α-methylene group (in this case, 2-pentanone) in the presence of a base. Impurities can arise from incomplete cyclization, side reactions of the isatin, or decarboxylation of the final product under harsh reaction conditions.
The choice of synthetic route will significantly impact the types of impurities you may encounter. A thorough understanding of the reaction mechanism is the first step in effective impurity profiling and control.
Troubleshooting Common Impurities
This section provides a detailed guide to identifying and mitigating common impurities encountered during the synthesis of this compound.
Q2: I am observing a persistent impurity with a similar polarity to my product on TLC/LC-MS. What could it be and how can I address it?
A common and often challenging impurity in the synthesis of quinoline-4-carboxylic acids is the decarboxylated analog, 2-Ethyl-3-methyl-quinoline. This impurity can form if the reaction is carried out at excessively high temperatures or for prolonged durations, particularly under acidic or basic conditions.
Troubleshooting Steps:
-
Confirm the Impurity's Identity:
-
LC-MS Analysis: The decarboxylated impurity will have a molecular weight that is 44 Da less than the desired product (loss of CO₂).
-
¹H NMR Spectroscopy: The absence of the carboxylic acid proton signal (typically >10 ppm) and potential shifts in the aromatic protons can confirm its identity.
-
-
Mitigation Strategies:
-
Reaction Temperature Control: Carefully control the reaction temperature. If using a high-boiling point solvent, consider reducing the temperature and extending the reaction time.
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification if possible. Neutralize the reaction mixture carefully.
-
Purification: While challenging due to similar polarity, careful column chromatography using a shallow gradient may resolve the two compounds. Alternatively, recrystallization from a suitable solvent system, potentially after converting the product to a salt to alter its solubility, can be effective.
-
Q3: My final product shows the presence of unreacted starting materials. How can I improve the conversion rate?
The presence of unreacted starting materials, such as the isatin or the ketone in a Pfitzinger synthesis, indicates an incomplete reaction.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reactants. For the Pfitzinger reaction, a slight excess of the carbonyl compound may be beneficial.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or moderately increasing the temperature.
-
Catalyst/Base Efficiency: In the Pfitzinger reaction, the choice and concentration of the base are critical. Ensure the base is of good quality and used in the appropriate amount. In some cases, switching to a different base (e.g., from KOH to a stronger base like potassium tert-butoxide in an appropriate solvent) can improve yields.
-
Workup and Purification: Unreacted starting materials can often be removed during the aqueous workup. For instance, unreacted isatin has different solubility properties than the quinoline-4-carboxylic acid product.
Table 1: Common Impurities and Their Identification
| Impurity Name | Potential Source | Analytical Identification |
| 2-Ethyl-3-methyl-quinoline | Decarboxylation of the final product | LC-MS (M-44), ¹H NMR (absence of COOH proton) |
| Isatin (or derivative) | Unreacted starting material (Pfitzinger) | TLC, LC-MS (matching molecular weight) |
| 2-Pentanone | Unreacted starting material (Pfitzinger) | GC-MS of the crude reaction mixture |
| Polymeric by-products | Side reactions in Doebner-von Miller | Broad signals in NMR, baseline noise in LC-MS |
| Regioisomers | Non-specific condensation | ¹H NMR, 2D NMR (COSY, HMBC) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol or a mixture of Acetonitrile and Water) to a concentration of approximately 1 mg/mL.
Visualizing Impurity Formation
The following diagram illustrates the Pfitzinger synthesis of this compound and highlights the key points where impurities can be introduced.
Caption: Pfitzinger synthesis pathway and common impurity formation points.
Technical Support Center: Alternative Synthetic Routes to 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of alternative synthetic strategies for obtaining 2-Ethyl-3-methyl-quinoline-4-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just protocols, but a foundational understanding of the chemical principles at play, empowering you to troubleshoot and optimize your experimental designs.
Introduction: Strategic Approaches to Quinoline-4-Carboxylic Acid Synthesis
The synthesis of substituted quinoline-4-carboxylic acids is a cornerstone of medicinal chemistry due to their prevalence in a wide array of bioactive compounds.[1][2][3][4] The target molecule, this compound, presents a specific substitution pattern that lends itself to several classical and modern synthetic methodologies. The choice of route will often depend on starting material availability, desired scale, and tolerance for specific reaction conditions.
This guide will focus on three primary, reliable synthetic pathways:
-
The Pfitzinger Reaction: A robust method starting from isatin and an asymmetric ketone.
-
The Doebner Reaction: A three-component reaction involving an aniline, an aldehyde, and pyruvic acid.
-
Modern Catalytic & Multicomponent Reactions (MCRs): An overview of emerging, efficient strategies.
Each section will provide a mechanistic overview, a detailed experimental protocol, and a dedicated troubleshooting guide in a question-and-answer format to address common laboratory challenges.
Strategy 1: The Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a highly reliable method for preparing quinoline-4-carboxylic acids by reacting isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][5][6] For the synthesis of this compound, the required carbonyl compound is 2-pentanone.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism:[1][5]
-
Base-Catalyzed Ring Opening: Isatin undergoes hydrolysis of its internal amide bond in the presence of a strong base (e.g., KOH) to form a potassium isatinate intermediate.[1][5]
-
Condensation & Imine Formation: The aniline moiety of the opened isatinate condenses with the carbonyl group of 2-pentanone to form an imine (Schiff base).[1][5]
-
Tautomerization & Cyclization: The imine tautomerizes to its more stable enamine form. This is followed by an intramolecular Claisen-like condensation.[1][5]
-
Dehydration: The cyclized intermediate readily dehydrates to yield the aromatic quinoline ring system.[5]
dot graph Pfitzinger_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Isatin [label="Isatin"]; Isatinate [label="Potassium Isatinate\n(Ring-Opened)"]; Pentanone [label="2-Pentanone"]; Imine [label="Imine Intermediate"]; Enamine [label="Enamine Tautomer"]; Cyclized [label="Cyclized Intermediate"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Isatin -> Isatinate [label="KOH, EtOH/H₂O"]; {Isatinate, Pentanone} -> Imine [label="Condensation"]; Imine -> Enamine [label="Tautomerization"]; Enamine -> Cyclized [label="Intramolecular\nCyclization"]; Cyclized -> Product [label="- H₂O\n(Dehydration)"]; } mend Caption: Pfitzinger reaction pathway for this compound.
Experimental Protocol: Pfitzinger Synthesis
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Isatin
-
2-Pentanone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until fully dissolved. Caution: Dissolution is exothermic.[1]
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color as the ring opens. Stir at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate.[1]
-
Addition of Carbonyl Compound: Add a 1.2 molar equivalent of 2-pentanone dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 12-14 hours.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Add 100 mL of water to the residue and wash with ethyl acetate (2 x 50 mL) to remove any unreacted 2-pentanone and neutral impurities. c. Carefully acidify the aqueous layer with 1M HCl with cooling in an ice bath. The product will precipitate out of the solution. d. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Troubleshooting & FAQs: Pfitzinger Reaction
| Question/Issue | Probable Cause & Explanation | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction, degradation of materials, or formation of side products.[7] | Ensure Complete Ring Opening: Pre-reacting isatin with the base is critical. Ensure it is fully dissolved before adding the ketone.[7] Optimize Stoichiometry: Use a slight excess (1.2-1.5 eq.) of 2-pentanone to drive the reaction to completion.[7] Extend Reaction Time: Monitor by TLC to ensure the reaction has reached its endpoint.[7] |
| Significant Tar/Polymer Formation | Self-condensation of 2-pentanone or isatin under strongly basic conditions.[7] This is exacerbated by high temperatures or concentrated reactants. | Control Temperature: Maintain a gentle, controlled reflux. Avoid aggressive heating. Staged Addition: Add the 2-pentanone slowly to the isatinate solution to maintain a low instantaneous concentration, minimizing self-condensation. |
| Product is Difficult to Purify / Contaminated with Isatin | Incomplete conversion of isatin.[7] Isatin can be challenging to separate from the acidic product. | Increase Excess of 2-Pentanone: This helps to consume more of the isatin starting material.[7] Optimize Base Concentration: The base concentration can influence the rate of both ring opening and condensation. Titrate the concentration to find the optimal point for your specific substrates.[7] Purification Strategy: During workup, after acidification and filtration, try re-dissolving the crude product in a basic aqueous solution (e.g., NaHCO₃) and re-precipitating with acid. This can help leave behind neutral impurities. |
| Formation of an Unexpected Isomer | 2-Pentanone is an asymmetrical ketone. While condensation is expected at the less sterically hindered methylene group to yield the desired product, reaction at the methyl group can theoretically occur, leading to 2,3-diethylquinoline-4-carboxylic acid. | This is generally a minor pathway due to sterics. If significant isomer formation is detected (e.g., by NMR or LC-MS), consider lowering the reaction temperature to favor the thermodynamically preferred, less hindered product. |
Strategy 2: The Doebner Reaction
The Doebner reaction is a variation of the broader Doebner-von Miller reaction. It specifically synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8] To synthesize the target molecule, the required starting materials would be aniline, propionaldehyde, and pyruvic acid.
Mechanistic Rationale
The mechanism is believed to proceed as follows:
-
Imine Formation: Aniline and propionaldehyde condense to form an imine (Schiff base).
-
Michael Addition: Pyruvic acid's enol or enolate form undergoes a Michael-type conjugate addition to the imine.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form a dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is subsequently oxidized to the final aromatic quinoline product. The oxidizing agent can be an external reagent or another molecule of the imine acting as a hydrogen acceptor.
dot graph Doebner_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Aniline [label="Aniline"]; Propionaldehyde [label="Propionaldehyde"]; Imine [label="Imine Intermediate"]; PyruvicAcid [label="Pyruvic Acid"]; Adduct [label="Michael Adduct"]; Dihydroquinoline [label="Dihydroquinoline\nIntermediate"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
{Aniline, Propionaldehyde} -> Imine [label="Condensation"]; {Imine, PyruvicAcid} -> Adduct [label="Michael Addition"]; Adduct -> Dihydroquinoline [label="Cyclization &\nDehydration"]; Dihydroquinoline -> Product [label="Oxidation"]; } mend Caption: Simplified reaction pathway for the Doebner reaction.
Troubleshooting & FAQs: Doebner Reaction
| Question/Issue | Probable Cause & Explanation | Recommended Solution(s) |
| Low Yield and Tar Formation | The Doebner-von Miller class of reactions is notorious for acid-catalyzed polymerization of the aldehyde and other intermediates.[9][10] Harsh conditions can lead to intractable tars. | Optimize Acid Catalyst: While acid is required, excessively strong conditions are detrimental. Compare catalysts like HCl, p-TsOH, or Lewis acids (e.g., ZnCl₂) to find a balance between reaction rate and polymerization.[9] Control Temperature: Avoid excessive heat which accelerates polymerization. Maintain the lowest effective temperature for the reaction to proceed.[9][11] Solvent Choice: Running the reaction in a solvent like ethanol or a biphasic system can sometimes mitigate side reactions.[9] |
| Incomplete Oxidation / Dihydroquinoline Impurities | The final oxidation step can be inefficient, leaving partially hydrogenated impurities that are difficult to separate.[9] | Introduce an Oxidant: If the reaction does not proceed to full oxidation spontaneously, consider adding a mild oxidizing agent towards the end of the reaction (e.g., nitrobenzene, arsenic acid, or bubbling air/oxygen through the mixture). Use with caution and appropriate safety measures.Post-Reaction Oxidation: Treat the isolated crude product with an oxidizing agent like DDQ or MnO₂ in a separate step to convert dihydroquinolines to the desired product.[9] |
| Reaction Fails to Initiate | Low purity of starting materials, particularly the aldehyde which can easily oxidize or polymerize upon storage. The pyruvic acid may also be of low quality. | Use Fresh Reagents: Ensure the propionaldehyde is freshly distilled or from a recently opened bottle. Verify the purity of the pyruvic acid. |
| Complex Product Mixture | The reaction conditions can lead to various condensations and side reactions, especially if the aldehyde can self-condense (aldol reaction). | Slow Addition: Add the aldehyde slowly to the mixture of the aniline and pyruvic acid to keep its concentration low and minimize self-condensation.[11] Optimize Reaction Conditions: Systematically vary the solvent, temperature, and acid catalyst to find conditions that favor the desired pathway.[3][12] |
Strategy 3: Modern Catalytic & Multicomponent Reactions (MCRs)
Recent advances in organic synthesis have provided new, highly efficient routes to quinoline derivatives, often with improved atom economy and milder reaction conditions.[13][14][15] These methods are particularly valuable for creating diverse libraries of compounds.
Overview of Modern Approaches
-
Catalytic Methods: Transition metal catalysts (e.g., based on palladium, copper, iron, or gold) have been developed to construct the quinoline ring system.[16][17] For instance, palladium-catalyzed oxidative cyclization of anilines with allyl alcohols can yield substituted quinolines under relatively mild, additive-free conditions.[18]
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form a complex product, offering high efficiency.[13][15] Reactions like the Povarov reaction (cycloaddition of an aniline, an aldehyde, and an alkene) can be adapted to produce a wide range of quinoline scaffolds.[14] These methods are often amenable to green chemistry principles, sometimes utilizing solvent-free conditions or nanocatalysts.[19]
Considerations for Implementation
While offering significant advantages, these modern methods may present their own challenges:
-
Catalyst Sensitivity: Many catalysts are sensitive to air, moisture, or impurities in the starting materials, requiring inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Substrate Scope: A specific catalytic system may have a limited substrate scope. The synthesis of this compound would require careful selection of a catalyst and starting materials (e.g., a substituted aniline and a functionalized alkyne or alkene) that are known to be compatible with the desired transformation.
-
Cost and Availability: Catalysts, particularly those based on precious metals, can be expensive. The required starting materials for a specific MCR may not be as readily available as those for classical reactions.
Researchers interested in these approaches are encouraged to consult recent literature for specific protocols and catalyst systems tailored to their target substitution pattern.[15][16][20]
Summary of Synthetic Routes
| Synthetic Route | Key Starting Materials | Primary Advantages | Common Challenges |
| Pfitzinger Reaction | Isatin, 2-Pentanone | High reliability, good yields, direct formation of the carboxylic acid. | Requires strong base, potential for tar formation, purification can be challenging.[7] |
| Doebner Reaction | Aniline, Propionaldehyde, Pyruvic Acid | Utilizes simple, readily available starting materials. | Prone to polymerization and tar formation, often requires harsh acidic conditions, may result in incomplete oxidation.[9][10] |
| Modern MCRs/Catalysis | Varies (e.g., Anilines, Alkynes, Alkenes) | High efficiency and atom economy, milder conditions, access to diverse structures.[13][15] | Catalyst sensitivity and cost, potentially limited substrate scope, may require specialized starting materials. |
Final Recommendations
For a reliable, well-established synthesis of this compound on a lab scale, the Pfitzinger reaction is often the preferred starting point due to its predictability and directness. However, if issues with base-catalyzed side reactions prove insurmountable, or if a more atom-economical approach is desired, exploring a modern catalytic or multicomponent reaction from recent literature would be a worthwhile endeavor. The Doebner reaction remains a viable, classic alternative, but researchers should be prepared to invest significant effort in optimizing conditions to control the prevalent side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]
- 16. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 19. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
Technical Support Center: Resolving Ambiguous NMR Peaks for 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Welcome to the technical support center for resolving NMR spectral ambiguities, with a specific focus on the analysis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in spectral interpretation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to confidently elucidate the structure of this and similar complex molecules.
Introduction: The Challenge of Ambiguity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1] However, even with powerful high-field instruments, spectra can present ambiguities such as peak overlap and complex splitting patterns, complicating definitive structural assignment.[2] For a molecule like this compound, with its distinct aromatic and aliphatic regions, these challenges are common. This guide will walk you through a systematic approach to resolving such ambiguities, transforming a confusing spectrum into a clear structural confirmation.
Predicted NMR Spectrum of this compound
To effectively troubleshoot, we must first anticipate the spectral features of our target molecule. Below is a predicted ¹H and ¹³C NMR spectrum, which will serve as our reference for identifying potential ambiguities.
Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-5 | 8.0 - 8.2 | d | 1H |
| H-6 | 7.5 - 7.7 | t | 1H |
| H-7 | 7.7 - 7.9 | t | 1H |
| H-8 | 8.2 - 8.4 | d | 1H |
| -CH₂- (Ethyl) | 2.8 - 3.0 | q | 2H |
| -CH₃ (Methyl) | 2.4 - 2.6 | s | 3H |
| -CH₃ (Ethyl) | 1.2 - 1.4 | t | 3H |
| -COOH | 12.0 - 14.0 | br s | 1H |
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 160 - 165 |
| C-3 | 125 - 130 |
| C-4 | 145 - 150 |
| C-4a | 120 - 125 |
| C-5 | 128 - 132 |
| C-6 | 126 - 130 |
| C-7 | 129 - 133 |
| C-8 | 127 - 131 |
| C-8a | 148 - 152 |
| -COOH | 168 - 172 |
| -CH₂- (Ethyl) | 25 - 30 |
| -CH₃ (Methyl) | 15 - 20 |
| -CH₃ (Ethyl) | 12 - 16 |
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the NMR analysis of this compound and similar compounds.
Q1: The aromatic protons in my ¹H NMR spectrum are overlapping. How can I assign them?
A1: Overlapping signals in the aromatic region are a frequent challenge.[3] For this compound, the protons H-5, H-6, H-7, and H-8 are expected to resonate in a relatively narrow window (approximately 7.5-8.4 ppm), leading to potential ambiguity.
Troubleshooting Workflow:
Workflow for Resolving Aromatic Signals
A 2D COSY (Correlation Spectroscopy) experiment is the first logical step. It reveals proton-proton couplings, allowing you to trace the connectivity of adjacent protons.[4] You should observe cross-peaks between H-5 and H-6, H-6 and H-7, and H-7 and H-8, establishing their sequence.
If further clarification is needed, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment can be invaluable. This technique shows correlations between protons and carbons over two to three bonds. For instance, you can look for correlations from the aromatic protons to the quaternary carbons (C-4, C-4a, C-8a) to confirm their positions.
Finally, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide through-space correlations, confirming the spatial proximity of protons. A cross-peak between the methyl protons at C-3 and H-5 would provide strong evidence for the assignment of H-5.
Q2: I'm not sure which signal corresponds to the ethyl group's methylene (-CH₂) and the methyl group at C-3. How can I differentiate them?
A2: The methylene protons of the ethyl group and the methyl protons at C-3 are both in the aliphatic region and could potentially be close in chemical shift.
Troubleshooting Workflow:
Workflow for Differentiating Aliphatic Signals
First, examine the multiplicity in the ¹H NMR spectrum. The methylene (-CH₂) of the ethyl group should be a quartet (split by the adjacent methyl group), while the methyl group at C-3 should be a singlet.
If the signals are still ambiguous, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will definitively link each proton signal to its directly attached carbon. This will allow you to distinguish the -CH₂- carbon from the -CH₃ carbon based on their different chemical shifts in the ¹³C dimension.
An HMBC experiment will further confirm the assignments by showing long-range correlations. The methylene protons should show correlations to C-2 and C-3 of the quinoline ring, while the C-3 methyl protons will show correlations to C-2, C-3, and C-4.
Q3: My carboxylic acid proton peak is very broad or not visible. What should I do?
A3: The chemical shift and peak shape of the carboxylic acid proton are highly dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5]
Troubleshooting Steps:
-
Change the Solvent: Using a solvent like DMSO-d₆ often results in a sharper, more observable carboxylic acid proton peak compared to CDCl₃.[6]
-
Vary the Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate, leading to a sharper peak.[7]
-
D₂O Exchange: To confirm the identity of the carboxylic acid proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing its peak to disappear.[8]
Experimental Protocols
Here are detailed, step-by-step methodologies for the key experiments mentioned above.
Protocol 1: 2D COSY Experiment
-
Sample Preparation: Dissolve 5-10 mg of your compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Acquire a ¹H NMR Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width and optimize shimming.[4]
-
Set Up the COSY Experiment:
-
Load a standard COSY pulse program.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) and the number of increments in the indirect dimension (TD in F1) based on your sample concentration and desired resolution. A typical starting point is NS=8 and TD(F1)=256.
-
-
Acquisition and Processing:
-
Acquire the 2D data.
-
Perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell).
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce artifacts.[9]
-
Protocol 2: 2D HSQC Experiment
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is beneficial.
-
Acquire ¹H and ¹³C NMR Spectra: Obtain standard 1D spectra for both nuclei to determine their respective spectral widths.
-
Set Up the HSQC Experiment:
-
Load a standard HSQC pulse program (e.g., with gradient selection for artifact suppression).
-
Set the spectral width for the proton dimension (F2) and the carbon dimension (F1).
-
Set the number of scans and increments.
-
-
Acquisition and Processing:
-
Acquire the 2D data.
-
Process the data using appropriate Fourier transformation and window functions.
-
Phase the spectrum.
-
Protocol 3: 2D HMBC Experiment
-
Sample Preparation: Similar to HSQC, a concentration of 10-20 mg is recommended.
-
Acquire ¹H and ¹³C NMR Spectra: Determine the spectral widths for both nuclei.
-
Set Up the HMBC Experiment:
-
Load a standard HMBC pulse program.
-
Set the spectral widths for the proton (F2) and carbon (F1) dimensions.
-
The long-range coupling constant (J) is a key parameter. A typical value of 8 Hz is a good starting point for detecting 2- and 3-bond correlations.[10]
-
-
Acquisition and Processing:
-
Acquire and process the 2D data similarly to the HSQC experiment.
-
Advanced Troubleshooting Techniques
| Technique | Principle | Application for this compound |
| Variable Temperature (VT) NMR | Changing the temperature can alter chemical shifts and rates of dynamic processes.[7] | Can help resolve overlapping aromatic or aliphatic signals by inducing differential chemical shift changes. |
| Lanthanide Shift Reagents (LSRs) | Paramagnetic lanthanide complexes that coordinate to Lewis basic sites in the molecule, inducing large chemical shifts.[11] | The nitrogen of the quinoline ring and the carbonyl oxygen of the carboxylic acid are potential binding sites. LSRs can help to spread out overlapping signals. |
| NOESY/ROESY | Detects through-space correlations (Nuclear Overhauser Effect).[12] | Confirms spatial relationships, for example, between the C-3 methyl group and the C-5 proton, aiding in unambiguous assignment. |
Conclusion
Resolving ambiguous NMR peaks requires a logical and systematic approach. By starting with a predicted spectrum and employing a combination of 1D and 2D NMR techniques, you can overcome the challenges of peak overlap and complex splitting patterns. This guide provides the foundational knowledge and practical protocols to confidently elucidate the structure of this compound and other complex molecules. Remember that careful sample preparation and optimization of experimental parameters are crucial for obtaining high-quality, interpretable data.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hong Kong Journal of Radiology [hkjr.org]
- 9. rsc.org [rsc.org]
- 10. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline-based scaffolds. We provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning the scale-up synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid. Our focus is on providing practical, field-tested insights to overcome common experimental hurdles.
Introduction: The Synthetic Challenge
This compound is a substituted quinoline derivative, a class of compounds recognized for its significant therapeutic potential, including antitumor, antiviral, and antibacterial properties.[1] While several methods exist for quinoline synthesis, such as the Doebner-von Miller, Friedländer, and Conrad-Limpach reactions, the Pfitzinger reaction remains a highly effective and direct route for preparing quinoline-4-carboxylic acids.[2][3][4][5]
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[6][7] For the target molecule, the specific reactants are isatin and 2-pentanone. Despite its utility, scaling this reaction from the benchtop to pilot scale introduces challenges related to reaction control, product purity, and yield optimization. This guide addresses these critical issues directly.
Core Synthetic Workflow
The overall process involves the base-catalyzed condensation of isatin and 2-pentanone, followed by acidic workup to precipitate the product, which is then purified.
Caption: General workflow for the Pfitzinger synthesis of this compound.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems encountered during the synthesis and scale-up.
Issue 1: Low or No Product Yield
Q: My reaction yields are consistently below 40%, or in some cases, I isolate no desired product. What are the likely causes?
A: Low yield is the most common issue and can typically be traced to one of three stages: isatin ring-opening, condensation, or product isolation.
-
Incomplete Isatin Ring-Opening: The first step is the hydrolysis of isatin's amide bond by a strong base to form a water-soluble keto-acid salt (potassium isatinate).[2][6] If this step is incomplete, the subsequent condensation cannot occur efficiently.
-
Troubleshooting: Ensure your base (e.g., potassium hydroxide) is fully dissolved in the ethanol before adding isatin. The dissolution is exothermic, and warming may be required.[6] Visually, the solution should change from an orange isatin suspension to a clearer, pale-yellow solution, indicating the formation of the isatinate.[6] Allow 30-45 minutes of stirring at room temperature for this step to complete before adding the ketone.[6] On a larger scale, ensure agitation is sufficient to keep the isatin suspended until it fully reacts and dissolves.
-
-
Inefficient Condensation and Cyclization: The condensation between the isatinate and 2-pentanone, followed by cyclization, is temperature-dependent.
-
Troubleshooting: The reaction typically requires a prolonged reflux period (12-18 hours).[6] Insufficient heating or time will lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider that your starting materials may have degraded. Always use high-purity, fresh reagents, as impurities can interfere with the delicate condensation steps.[8]
-
-
Product Loss During Workup: The product is a carboxylic acid and is precipitated from the aqueous solution by acidification. Incorrect pH or technique can lead to significant product loss.
-
Troubleshooting: After reflux, the product exists as a carboxylate salt. It must be precipitated by carefully acidifying the aqueous layer with an acid like acetic acid.[1] Acidify slowly while stirring until the pH is approximately 4-5. Adding acid too quickly can cause the product to oil out or form very fine particles that are difficult to filter. Chilling the solution on an ice bath after acidification can further improve the yield of the precipitated solid.
-
Issue 2: Formation of Impurities and Side-Products
Q: My final product is difficult to purify and shows multiple spots on TLC. What are the common side-products and how can I avoid them?
A: Impurities often arise from unreacted starting materials or competing side reactions.
-
Unreacted Isatin or 2-Pentanone: These are the most common impurities if the reaction does not go to completion.
-
Troubleshooting: The workup is designed to remove these. Unreacted isatin has low solubility in the final acidic aqueous solution. The ether wash of the basic solution is intended to remove neutral impurities, including any unreacted 2-pentanone.[1] Ensure this wash is performed thoroughly.
-
-
Self-Condensation of 2-Pentanone: Under strong basic conditions, ketones can undergo aldol self-condensation.
-
Troubleshooting: This is mitigated by the reaction design where the isatin is first converted to the isatinate before the ketone is added. Adding the 2-pentanone dropwise to the isatinate solution, rather than all at once, can help minimize its local concentration and reduce self-condensation.
-
-
Formation of Positional Isomers: While the reaction with 2-pentanone is expected to yield the 2-ethyl-3-methyl product, side reactions can sometimes occur.
-
Troubleshooting: The regioselectivity of the Pfitzinger reaction is generally reliable. If you suspect isomers, purification becomes key. Recrystallization is often effective. A solvent system like ethanol/water or acetic acid can be used to selectively crystallize the desired product, leaving impurities behind in the mother liquor.[8]
-
Issue 3: Challenges in Scaling Up the Reaction
Q: I had a successful 5g scale reaction, but when I tried to produce 100g, the yield dropped and the workup was problematic. What should I consider for scale-up?
A: Scaling up introduces challenges related to heat and mass transfer.
-
Heat Management: The dissolution of large quantities of KOH in ethanol is highly exothermic.
-
Troubleshooting: Use a jacketed reactor with cooling capabilities or a large ice bath to control the temperature during base dissolution. Add the KOH pellets in portions to avoid a sudden temperature spike, which could boil the ethanol.
-
-
Efficient Mixing: In larger vessels, ensuring all reagents are adequately mixed is critical.
-
Troubleshooting: Use an overhead mechanical stirrer instead of a magnetic stir bar. Inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions and incomplete conversion. This is especially important during the isatin ring-opening and the product precipitation steps.
-
-
Handling and Filtration: Filtering and washing large quantities of solid product can be cumbersome and lead to mechanical loss.
-
Troubleshooting: Use appropriately sized filtration equipment, such as a large Buchner funnel or a filter press for pilot-scale operations. Ensure the filter cake is washed thoroughly but with minimal solvent to avoid redissolving the product. A second crop of crystals can often be recovered from the mother liquor by concentrating it and cooling again.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Pfitzinger reaction preferred for this synthesis over other methods like the Friedländer or Doebner reactions? The Pfitzinger reaction is exceptionally well-suited for synthesizing quinoline-4-carboxylic acids directly.[7] The Friedländer synthesis typically starts with a 2-aminoaryl aldehyde or ketone, which may be less accessible than isatin.[9][10] The Doebner reaction involves a three-component reaction of an aniline, an aldehyde, and pyruvic acid, which can sometimes lead to lower yields, especially with electron-deficient anilines.[11][12] The Pfitzinger route provides a robust and convergent pathway directly to the target chemical scaffold.[6]
Q2: What are the most critical reaction parameters to control for reproducibility? The three most critical parameters are:
-
Base Concentration and Purity: The reaction relies on a strong base (typically 30-33% KOH in ethanol).[6][13] Ensure the KOH is of high purity and the concentration is accurate.
-
Reaction Temperature and Time: Maintain a steady reflux to ensure the reaction goes to completion. Monitor via TLC to avoid unnecessarily long heating times which can lead to degradation.
-
Final pH for Precipitation: The yield is highly dependent on the precise pH at which the product is precipitated. A final pH of 4-5 is generally optimal.
Q3: How can I confirm the identity and purity of the final product? Standard analytical techniques are required:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. For the target molecule, you would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons of the quinoline core.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₁₃NO₂ has a molecular weight of approximately 215.25 g/mol ).[14]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Q4: Are there any "greener" or more modern modifications to this synthesis? Yes, research has focused on making this synthesis more environmentally friendly. Modifications include:
-
Microwave Irradiation: Using microwave heating can dramatically reduce reaction times from many hours to minutes.[5]
-
Alternative Catalysts and Solvents: Some methods replace the harsh basic conditions with solid acid catalysts or use ionic liquids as recyclable reaction media.[15]
-
One-Pot Procedures: Modified Doebner and Pfitzinger reactions have been developed that proceed in one pot under milder conditions, improving overall efficiency and reducing waste.[16]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Pfitzinger reaction procedures.[1][6]
| Parameter | Value | Notes |
| Reactants | ||
| Isatin | 10.0 g (67.9 mmol) | |
| 2-Pentanone | 7.5 mL (70.8 mmol) | 1.05 equivalents |
| Potassium Hydroxide | 22.0 g | |
| Solvents | ||
| Ethanol (95%) | 60 mL | |
| Water | ~200 mL | For workup |
| Acetic Acid (Glacial) | As needed | For precipitation |
| Diethyl Ether | 100 mL | For washing |
| Conditions | ||
| Reaction Time | 12-18 hours | |
| Reaction Temp. | Reflux (~80-85 °C) | |
| Expected Outcome | ||
| Yield | 65-80% | Highly dependent on workup |
| Appearance | Off-white to pale yellow solid |
Procedure:
-
Preparation of Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer, cautiously add 22.0 g of KOH pellets to 60 mL of 95% ethanol. Stir until fully dissolved. Caution: This process is exothermic and the solution will become very hot. Use an ice bath to control the temperature if necessary.
-
Isatin Ring Opening: To the stirred, warm KOH solution, add 10.0 g of isatin. The orange suspension will gradually dissolve over 30-45 minutes to form a clear, pale-yellow solution of potassium isatinate.
-
Addition of Ketone: Once the isatin has completely dissolved, add 7.5 mL of 2-pentanone to the reaction mixture dropwise over 5 minutes.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-18 hours. The reaction should be monitored for completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup and Isolation: a. Allow the reaction mixture to cool to room temperature. Transfer the dark mixture to a 500 mL beaker and dilute with 100 mL of water. b. Pour the aqueous solution into a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities. Discard the ether layers. c. Transfer the aqueous layer to a clean beaker and cool in an ice bath. d. Slowly add glacial acetic acid dropwise with vigorous stirring until the solution reaches a pH of ~4-5. The product will precipitate as a solid. e. Continue stirring in the ice bath for another 30 minutes to maximize precipitation. f. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve, add hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.
Reaction Mechanism Visualization
The Pfitzinger reaction proceeds through several key steps, from the initial base-catalyzed ring opening of isatin to the final dehydration that forms the aromatic quinoline ring.
Caption: Key mechanistic steps of the Pfitzinger reaction for the target molecule.[2][13]
References
- 1. jocpr.com [jocpr.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Ethyl-3-methyl-quinoline-4-carboxylic acid and Other Quinoline Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides an in-depth, objective comparison of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid against other quinoline derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics. We will delve into the synthesis, structure-activity relationships, and comparative performance in key biological assays, offering a comprehensive resource for drug discovery and development.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline core allows for fine-tuning of its pharmacological profile through substitutions at various positions, profoundly influencing its interaction with biological targets.
The 4-carboxylic acid moiety is a particularly important feature in many biologically active quinolines. This group can participate in crucial interactions, such as forming salt bridges with amino acid residues in enzyme active sites, thereby enhancing inhibitory activity. The substituents at the C-2 and C-3 positions play a pivotal role in defining the potency and selectivity of these compounds.
dot graph "Quinoline_Scaffold" { layout=neato; node [shape=plaintext]; edge [style=invis];
} Caption: The fundamental bicyclic structure of the quinoline ring system.
Profile of this compound
Chemical Structure and Properties
This compound is a derivative characterized by an ethyl group at the C-2 position and a methyl group at the C-3 position of the quinoline-4-carboxylic acid core.
| Property | Value | Source |
| Molecular Formula | C13H13NO2 | --INVALID-LINK--[1] |
| Molecular Weight | 215.25 g/mol | --INVALID-LINK--[1] |
| Melting Point | 279 °C | --INVALID-LINK--[2] |
| Boiling Point | 362.1±30.0 °C (Predicted) | --INVALID-LINK--[2] |
| pKa | 1.15±0.10 (Predicted) | --INVALID-LINK--[2] |
| LogP | 2.9 (Computed) | --INVALID-LINK--[1] |
Synthesis: The Doebner Reaction
A common and versatile method for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids is the Doebner reaction. This one-pot, three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the likely reactants would be an aniline, propionaldehyde, and pyruvic acid. The reaction proceeds through the formation of a Schiff base, followed by a series of condensation and cyclization steps. Recent modifications to the Doebner reaction have focused on improving yields and accommodating a wider range of substrates, including the use of catalysts like boron trifluoride etherate (BF₃·OEt₂) and conducting the reaction in solvents like acetonitrile.[3]
dot graph Doebner_Reaction { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: The Doebner reaction for the synthesis of the target compound.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While specific experimental data for this compound is limited in publicly available literature, we can infer its potential activity by examining the structure-activity relationships of closely related quinoline derivatives.
Anticancer Activity
The quinoline-4-carboxylic acid scaffold is a known pharmacophore in anticancer drug discovery. One of the key mechanisms of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for cancer cell proliferation.[4]
Studies on various 2-substituted quinoline-4-carboxylic acids have revealed that bulky and hydrophobic substituents at the C-2 position are often necessary for potent DHODH inhibition and, consequently, anticancer activity.[4][5] The presence of a methyl group at the C-3 position, as seen in the potent anticancer drug candidate brequinar sodium (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt), further underscores the importance of substitution at this position.[5]
Given these established SAR trends, the ethyl group at C-2 and the methyl group at C-3 of our target compound suggest it may possess notable anticancer properties. The ethyl group, being a small, hydrophobic alkyl group, could favorably interact with the hydrophobic pockets of target enzymes.
Comparative Data for Related Quinoline Derivatives (Anticancer Activity)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | THP-1 (Leukemia) | 0.87 | --INVALID-LINK--[6] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MOLM-13 (Leukemia) | 0.98 | --INVALID-LINK--[6] |
| 2-Arylquinoline derivative (13) | HeLa (Cervical Cancer) | 8.3 | --INVALID-LINK--[7] |
| 2-Arylquinoline derivative (12) | PC3 (Prostate Cancer) | 31.37 | --INVALID-LINK--[7] |
| 2-Styryl-4-quinoline carboxylic acid derivative (21) | A549 (Lung Cancer) | 0.99 | --INVALID-LINK--[8] |
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The core quinoline structure is crucial for their antibacterial action, which often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
For quinoline-4-carboxylic acids, the nature of the substituents at the C-2 and C-3 positions can significantly influence their antimicrobial spectrum and potency. The presence of an aryl ring at the C-2 position has been associated with good antibacterial activity.[9] While this compound has alkyl rather than aryl substituents, these lipophilic groups may still contribute to its ability to penetrate bacterial cell membranes.
Comparative Data for Related Quinoline Derivatives (Antimicrobial Activity)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | --INVALID-LINK--[9] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | --INVALID-LINK--[9] |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | Gram (+) and Gram (-) bacteria | 62.50–250 | --INVALID-LINK--[10] |
| Rhodanine-quinoline conjugate (24a) | Multidrug-resistant Gram (+) bacteria | 1 | --INVALID-LINK--[11] |
| Fluoroquinolone derivative (5a) | MRSA | 2 | --INVALID-LINK--[11] |
Anti-inflammatory Activity
Quinoline derivatives have also been explored as anti-inflammatory agents.[6] Their mechanisms of action can involve the inhibition of key inflammatory mediators and signaling pathways. For instance, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) in inflammatory models.[12]
A study on various quinoline-carboxylic acids demonstrated their ability to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 mouse macrophages.[1] This suggests that the quinoline-4-carboxylic acid scaffold itself possesses anti-inflammatory potential. The specific substitutions at C-2 and C-3 in this compound would likely modulate this activity.
Comparative Data for Related Quinoline Derivatives (Anti-inflammatory Activity)
| Compound | Assay | IC50 | Reference |
| Quinoline-4-carboxylic acids | Inhibition of LPS-induced inflammation | Appreciable anti-inflammatory affinities | --INVALID-LINK--[1] |
| Quinoline-2-carboxamide derivatives | COX-2 Inhibition | 1.14 - 1.21 µM | --INVALID-LINK--[12] |
| 2,3-disubstituted 4(3H)-quinazolinone (4) | COX-2 Inhibition | 0.33 µM | --INVALID-LINK--[13] |
Experimental Protocols for Performance Evaluation
To facilitate direct comparison and further research, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity: MTT Cell Viability Assay
This protocol assesses the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[10][14]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other quinoline derivatives) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
dot graph MTT_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are observed for bacterial growth. The MIC is the lowest concentration of the agent that prevents visible growth.[11][15]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
dot graph MIC_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of nitric oxide (NO). The amount of NO produced is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[16][17]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[13]
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
dot graph NO_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for the LPS-induced nitric oxide production assay.
Conclusion and Future Directions
This compound, based on established structure-activity relationships of related quinoline derivatives, holds promise as a bioactive molecule with potential applications in anticancer, antimicrobial, and anti-inflammatory research. The presence of small alkyl groups at the C-2 and C-3 positions on the quinoline-4-carboxylic acid scaffold suggests a favorable profile for interaction with biological targets.
This guide provides a framework for the comparative evaluation of this and other quinoline derivatives. The detailed experimental protocols offer a standardized approach to generate robust and comparable data. Future research should focus on the direct synthesis and biological evaluation of this compound to validate the inferred activities and to further elucidate the impact of the C-2 ethyl and C-3 methyl substitutions on its pharmacological profile. Such studies will be instrumental in advancing our understanding of quinoline-based compounds and their potential as next-generation therapeutics.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid and Ciprofloxacin: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the biological activity of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid in comparison to the well-established fluoroquinolone antibiotic, ciprofloxacin. While extensive data exists for ciprofloxacin, a notable gap in the scientific literature persists regarding the biological profile of this compound[1]. This document, therefore, serves as a detailed roadmap for researchers, outlining the necessary synthetic and biological evaluation protocols to elucidate the therapeutic potential of this compound. By leveraging established principles of medicinal chemistry and microbiology, we will explore the hypothetical activity based on structure-activity relationships (SAR) of related quinoline derivatives and provide robust experimental designs to validate these hypotheses.
Introduction: The Quinoline Scaffold and the Promise of Novel Antimicrobials
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties[2][3]. Ciprofloxacin, a second-generation fluoroquinolone, is a testament to the success of the quinoline core in antibacterial drug design. Its broad-spectrum activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication[4].
The compound of interest, this compound, belongs to the quinoline-4-carboxylic acid class of compounds. While specific biological data for this molecule is scarce, the structural similarity to other biologically active quinolines suggests it may possess interesting pharmacological properties. The substituents on the quinoline core, an ethyl group at the C-2 position and a methyl group at the C-3 position, are expected to significantly influence its biological activity based on established structure-activity relationships[5]. This guide will provide the necessary framework to uncover and characterize this potential.
Hypothetical Biological Profile of this compound based on SAR
Based on the known structure-activity relationships of quinoline-4-carboxylic acids, we can formulate a hypothesis regarding the potential biological activity of this compound:
-
Antimicrobial Activity: The presence of the carboxylic acid group at the C-4 position is a critical feature for the antibacterial activity of many quinoline derivatives, as it is involved in binding to the target enzymes[4][5]. The ethyl group at the C-2 position, being a small alkyl group, might confer some activity, although bulky hydrophobic substituents at this position are often associated with more potent inhibition of enzymes like dihydroorotate dehydrogenase (DHODH)[5][6]. The methyl group at the C-3 position could potentially influence the compound's conformation and interaction with its target. It is plausible that this compound exhibits some degree of antibacterial activity, though likely less potent than ciprofloxacin, which possesses a fluorine atom at C-6 and a piperazine ring at C-7, both of which are known to enhance antibacterial efficacy.
-
Anticancer and Other Activities: Some quinoline-4-carboxylic acid derivatives have shown promising anticancer activity through the inhibition of DHODH[5][7]. The substituents on this compound do not immediately suggest potent DHODH inhibition based on current SAR data, which favors larger aromatic groups at the C-2 position[6]. However, the possibility of other biological activities, such as anti-inflammatory effects, cannot be ruled out[8].
Proposed Experimental Framework for Comparative Evaluation
To rigorously assess the biological activity of this compound and compare it to ciprofloxacin, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The Doebner reaction is a suitable and well-documented method for the synthesis of 2-substituted quinoline-4-carboxylic acids[9][10].
Protocol: Doebner Reaction
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and 2-oxobutanoic acid (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add propionaldehyde (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Simplified Doebner reaction for the synthesis of the target compound.
In Vitro Antimicrobial Susceptibility Testing
The primary assessment of antibacterial activity will be the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.
-
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound and ciprofloxacin (as a positive control) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: MBC Determination
-
Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth.
-
Plating: Spread the aliquot onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Mechanism of Action: DNA Gyrase Inhibition Assay
To investigate if this compound shares the same mechanism of action as ciprofloxacin, a DNA gyrase inhibition assay is essential.
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, and ATP in a suitable buffer.
-
Addition of Inhibitors: Add varying concentrations of this compound and ciprofloxacin to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of DNA gyrase will be observed as a decrease in the amount of supercoiled DNA.
Cytotoxicity Assessment
Evaluating the toxicity of the compound against mammalian cells is crucial to determine its therapeutic index.
Protocol: MTT Assay
-
Cell Culture: Seed mammalian cells (e.g., Vero cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Data Presentation and Interpretation
The experimental data should be compiled and presented in a clear and concise manner for easy comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Bacterial Strain | This compound | Ciprofloxacin |
| S. aureus (ATCC 29213) | Experimental Value | Known Value |
| E. faecalis (ATCC 29212) | Experimental Value | Known Value |
| E. coli (ATCC 25922) | Experimental Value | Known Value |
| P. aeruginosa (ATCC 27853) | Experimental Value | Known Value |
Table 2: Comparative Cytotoxicity and Selectivity Index
| Compound | IC₅₀ on Vero cells (µg/mL) | MIC against S. aureus (µg/mL) | Selectivity Index (IC₅₀/MIC) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ciprofloxacin | Known Value | Known Value | Known Value |
Conclusion and Future Directions
This guide provides a foundational research framework for the synthesis and comprehensive biological evaluation of this compound, with ciprofloxacin as a benchmark. The successful execution of these experiments will elucidate the antimicrobial potential, mechanism of action, and preliminary safety profile of this novel quinoline derivative. Positive results would warrant further investigation, including in vivo efficacy studies in animal models of infection and further SAR studies to optimize its activity. The exploration of such novel chemical entities is paramount in the ongoing battle against antimicrobial resistance.
References
- 1. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2,3-Substituted Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Its versatility allows for substitutions at various positions, enabling the fine-tuning of biological profiles for therapeutic applications ranging from anticancer and antibacterial to anti-inflammatory and antiviral agents.[1][2] This guide provides an in-depth comparison of how substitutions at the 2 and 3-positions of the quinoline ring influence biological activity, supported by experimental data and protocols.
The Crucial Role of C2 and C3 Substitutions: A Tale of Two Positions
The biological activity of quinoline-4-carboxylic acid derivatives is profoundly dictated by the nature of the substituents at the C2 and C3 positions. These positions are critical for interaction with biological targets, influencing potency, selectivity, and mechanism of action.
C2-Position: The Key to Potency and Selectivity
Substituents at the C2-position are pivotal in defining the primary pharmacological action of the molecule. A recurring theme in the structure-activity relationship (SAR) is that bulky, hydrophobic groups at this position are often necessary for potent activity, particularly in the context of anticancer and antiviral applications.[3][4]
One of the most well-documented mechanisms of action for C2-substituted quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells, making DHODH an attractive therapeutic target.[5]
The SAR for DHODH inhibition highlights several key points:
-
Bulky Aromatic Groups: Large, lipophilic aryl groups at the C2 position are crucial for high-potency inhibition.[3][4] This is exemplified by the potent DHODH inhibitor brequinar, which features a 2'-fluoro-1,1'-biphenyl-4-yl substituent at this position.[4]
-
Heterocyclic Rings: More recent studies have shown that substituted pyridine rings at the C2 position can also lead to highly potent DHODH inhibitors.[3][6]
-
Lipophilicity: A correlation has been observed between the lipophilicity of the C2-aryl substituent and cytotoxic effects, with more lipophilic molecules generally exhibiting greater activity.[3][7]
The following table summarizes the impact of various C2-substituents on DHODH inhibitory activity.
| Compound ID | C2-Substituent | DHODH IC₅₀ (µM) | Cancer Cell Line IC₅₀ (µM) | Reference |
| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | - | [3][4] |
| 41 | Substituted Pyridine | 0.0097 ± 0.0014 | - | [3][6] |
| 43 | Substituted Pyridine | 0.0262 ± 0.0018 | - | [3][6] |
Beyond DHODH, C2-aryl substituents are also associated with general cytotoxic and antibacterial activities.[3] For instance, some 2-phenylquinoline-4-carboxamide derivatives have been identified as potent agonists for the human neurokinin-3 receptor.[8]
C3-Position: Modulating Antibacterial and Anticancer Activity
While the C2-position often dictates the primary target, the C3-position plays a crucial role in modulating activity and specificity.
-
Antibacterial Activity: In the realm of quinolone antibiotics, a carboxylic acid group at the C3 position is a hallmark feature essential for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5]
-
Anticancer Activity: For DHODH inhibitors, the C3 position is more tolerant to substitution. The notable anticancer agent brequinar possesses a methyl group at this position.[4] The absence of a large substituent here appears to be favorable for fitting into the DHODH binding pocket.
The interplay between C2 and C3 substituents is therefore critical in determining the overall biological profile of the molecule.
Experimental Protocols: From Synthesis to Biological Evaluation
To facilitate further research in this area, we provide standardized protocols for the synthesis and biological evaluation of 2,3-substituted quinoline-4-carboxylic acids.
Synthesis via the Doebner Reaction
A common and effective method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[1][3]
Protocol:
-
Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), an appropriate benzaldehyde derivative (10 mmol), and pyruvic acid (12 mmol) in a suitable solvent such as ethanol (50 mL).[1]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.[1]
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-quinoline-4-carboxylic acid.[1]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline-4-carboxylic acid derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[1]
Mechanistic Insights: Targeting Key Cellular Pathways
The diverse biological activities of 2,3-substituted quinoline-4-carboxylic acids stem from their ability to interact with various cellular targets.[1] A key mechanism for their anticancer and antiviral effects is the inhibition of DHODH.[5][9]
The 4-carboxylic acid group is essential for this activity, as it forms a crucial salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[5] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are necessary for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly dividing cells.[5]
Conclusion
The 2,3-substituted quinoline-4-carboxylic acid scaffold remains a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the C2 and C3 positions allow for the creation of extensive compound libraries for screening against a wide range of diseases. The structure-activity relationships discussed herein, along with the provided experimental protocols, offer a solid foundation for researchers to further explore and exploit the therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Quinoline-4-Carboxylic Acid Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of a series of quinoline-4-carboxylic acid analogs, a promising class of heterocyclic compounds with significant potential in anticancer drug discovery.[1][2] While this guide focuses on the broader class of quinoline-4-carboxylic acid derivatives due to a scarcity of publicly available data on "2-Ethyl-3-methyl-quinoline-4-carboxylic acid" analogs specifically, the structure-activity relationships and mechanisms discussed herein provide a foundational understanding applicable to this subclass.
The quinoline scaffold is a versatile platform in medicinal chemistry, allowing for extensive structural modifications that can fine-tune pharmacological activity.[1][3] This guide will delve into the diverse mechanisms of action, compare the cytotoxic potency of various analogs against different cancer cell lines, and provide detailed, field-proven experimental protocols for their in vitro evaluation.
Mechanisms of Antiproliferative Activity: Targeting Key Cellular Machinery
Quinoline-4-carboxylic acid derivatives exert their anticancer effects through a variety of mechanisms, often involving the modulation of critical cellular pathways essential for tumor growth and survival.[4] The primary modes of action identified include the inhibition of key enzymes, induction of programmed cell death (apoptosis), and cell cycle arrest.
Enzyme Inhibition: A Primary Anticancer Strategy
Several analogs have demonstrated potent inhibitory activity against enzymes that are crucial for cancer cell proliferation.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for the proliferation of cancer cells.[5] Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme.[3][5][6] The carboxylate group of these compounds is crucial for their interaction with the enzyme's binding pocket, often forming a salt bridge with key amino acid residues.[6]
-
Sirtuin (SIRT) Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that play a role in various cellular processes, including metabolism and cancer.[7] Notably, some 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial sirtuin implicated in certain cancers like MLLr leukemic cell lines.[7]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. Their inhibition is a validated strategy in cancer therapy.[8] Novel 2-phenylquinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, with some showing selectivity for specific HDAC isoforms like HDAC3.[8]
Below is a simplified representation of how these compounds can interfere with cancer cell signaling.
Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A fundamental mechanism by which many quinoline derivatives exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death.[4] Studies have shown these compounds can modulate the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[4] This leads to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in cell death.[4][9]
Furthermore, these derivatives can interfere with the normal progression of the cell cycle, inducing arrest at various phases, notably the G2/M and S phases, thereby preventing cancer cell division and proliferation.[4]
Comparative In Vitro Efficacy: A Data-Driven Analysis
The cytotoxic potency of quinoline-4-carboxylic acid analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The following tables summarize the in vitro activity of various analogs, highlighting the impact of different substitutions on their anticancer efficacy.
Table 1: Cytotoxic Activity of Quinoline-4-Carboxylic Acid Derivatives Against Various Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [10] |
| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [10] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [10] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | THP-1 (Leukemia) | 0.87 | [7] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MOLM-13 (Leukemia) | 0.98 | [7] |
| 2-Styryl-4-quinoline carboxylic acid (6d) | A549 (Lung) | 2.74 | |
| 2-Arylquinoline (13) | HeLa (Cervical) | 8.3 | [9] |
| 2-Arylquinoline (12) | PC3 (Prostate) | 31.37 | [9] |
Table 2: Inhibitory Activity of Quinoline-4-Carboxylic Acid Analogs Against Specific Enzymes
| Compound ID | Target Enzyme | IC50 | Reference |
| 41 | DHODH | 9.71 ± 1.4 nM | [5] |
| 43 | DHODH | 26.2 ± 1.8 nM | [5] |
| P6 | SIRT3 | 7.2 µM | [7] |
| D28 | HDAC3 | 24.45 µM | [8] |
Experimental Protocols for In Vitro Efficacy Assessment
To ensure the trustworthiness and reproducibility of in vitro efficacy data, standardized and well-validated experimental protocols are essential.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid analogs in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Apoptosis is a common mechanism of action for anticancer drugs. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis induced by quinoline derivatives.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel anticancer agents.[3] The in vitro data clearly demonstrates that structural modifications to this core can lead to potent and selective compounds that target various cancer cell vulnerabilities. The diverse mechanisms of action, including enzyme inhibition and induction of apoptosis, offer multiple avenues for therapeutic intervention.
Future research should focus on expanding the structure-activity relationship studies to identify more potent and selective analogs. While this guide provides a broad overview, further investigation into specific subclasses, such as the this compound derivatives, is warranted as more data becomes available. The robust in vitro assays detailed here will continue to be critical tools in the preclinical evaluation and advancement of these promising compounds towards clinical application.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Synthesis of 2-Ethyl-3-methyl-quinoline-4-carboxylic Acid
A Comprehensive Guide to the Spectroscopic Comparison of a Quencher Molecule and Its Precursors
In the intricate world of drug development and scientific research, the precise synthesis and characterization of novel molecules are paramount. This guide provides an in-depth spectroscopic comparison of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, and its fundamental precursors. By examining the distinct spectral fingerprints of each molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can meticulously track the transformation from simple starting materials to the complex final product, ensuring the integrity and success of the synthesis.
The journey to construct this compound will be navigated through a classic named reaction in organic chemistry: the Doebner reaction. This powerful method facilitates the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and a β-keto compound[1]. For our target molecule, the selected precursors are aniline, acetaldehyde, and ethyl 2-ethylacetoacetate. This guide will serve as a valuable resource for researchers by not only presenting the comparative spectroscopic data but also by elucidating the rationale behind the experimental choices and providing detailed protocols.
The Synthetic Blueprint: A Modified Doebner Reaction
The synthesis of this compound is achieved through a one-pot, three-component Doebner reaction. This reaction proceeds through a cascade of condensation and cyclization steps, ultimately leading to the formation of the quinoline ring system.
Caption: Synthetic pathway for this compound via the Doebner reaction.
The reaction is initiated by the formation of a Schiff base from aniline and acetaldehyde. This is followed by the reaction with the enol form of ethyl 2-ethylacetoacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. A final hydrolysis step of the ethyl ester yields the desired carboxylic acid.
Spectroscopic Characterization: A Comparative Analysis
The transformation of the precursors into this compound can be unequivocally monitored and confirmed by comparing the spectroscopic data of the starting materials and the final product.
Precursor 1: Aniline
Aniline (C₆H₅NH₂) is a simple aromatic amine that serves as the backbone for the quinoline ring.
-
¹H NMR: The proton NMR spectrum of aniline in CDCl₃ typically shows a broad singlet for the -NH₂ protons around 3.7 ppm and multiplets in the aromatic region (6.7-7.2 ppm) corresponding to the ortho, meta, and para protons of the benzene ring.
-
¹³C NMR: The carbon NMR spectrum displays signals for the six aromatic carbons, with the carbon attached to the amino group (C1) appearing around 146 ppm.
-
IR Spectroscopy: The IR spectrum of aniline is characterized by two sharp N-H stretching bands in the region of 3350-3500 cm⁻¹ for the primary amine, along with C-H stretching of the aromatic ring around 3000-3100 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum of aniline shows a molecular ion peak (M⁺) at m/z 93.
Precursor 2: Acetaldehyde
Acetaldehyde (CH₃CHO) is a volatile aldehyde that provides the methyl group at the 3-position of the quinoline ring.
-
¹H NMR: The ¹H NMR spectrum of acetaldehyde in a non-protic solvent would show a doublet for the methyl protons around 2.2 ppm and a quartet for the aldehydic proton around 9.8 ppm.
-
IR Spectroscopy: The IR spectrum of acetaldehyde is dominated by a strong C=O stretching band around 1730 cm⁻¹[2].
-
UV-Vis Spectroscopy: Acetaldehyde exhibits an n → π* electronic transition in the near UV spectral region (around 290 nm)[3].
Precursor 3: Ethyl 2-ethylacetoacetate
Ethyl 2-ethylacetoacetate (CH₃COCH(CH₂CH₃)COOCH₂CH₃) is a β-ketoester that contributes the ethyl group at the 2-position and the carboxylic acid group (after hydrolysis) at the 4-position.
-
¹H NMR: The ¹H NMR spectrum in CDCl₃ shows characteristic signals for two different ethyl groups and a methyl group. The signals are typically assigned as follows: a triplet around 0.94 ppm (CH₃ of the 2-ethyl group), a triplet around 1.28 ppm (CH₃ of the ester ethyl group), a multiplet around 1.88 ppm (CH₂ of the 2-ethyl group), a singlet around 2.23 ppm (CH₃ of the acetyl group), a triplet around 3.34 ppm (CH at the 2-position), and a quartet around 4.20 ppm (OCH₂ of the ester ethyl group)[4].
-
¹³C NMR: The ¹³C NMR spectrum in CDCl₃ will show eight distinct carbon signals corresponding to the structure[5].
-
IR Spectroscopy: The IR spectrum displays two strong carbonyl stretching bands, one for the ketone (around 1720 cm⁻¹) and one for the ester (around 1740 cm⁻¹)[6].
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 158, with characteristic fragmentation patterns including the loss of an ethoxy group (m/z 113) and an acetyl group (m/z 115)[7].
Final Product: this compound
The formation of the quinoline ring system and the presence of the ethyl, methyl, and carboxylic acid groups are confirmed by the following expected spectroscopic data.
-
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, a quartet and a triplet for the ethyl group, and a broad singlet for the carboxylic acid proton. The aromatic protons will be shifted downfield compared to aniline due to the electron-withdrawing nature of the quinoline ring and the carboxylic acid.
-
¹³C NMR: The ¹³C NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm).
-
IR Spectroscopy: The IR spectrum will be significantly different from the precursors. Key features will include a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching bands characteristic of the quinoline ring system (1400-1600 cm⁻¹). The N-H stretching bands of aniline will be absent.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z 215. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of a carboxyl group (-COOH, 45 amu)[5].
Quantitative Spectroscopic Data Comparison
The following tables summarize the expected and observed key spectroscopic data for the precursors and the final product.
Table 1: ¹H NMR Data (in CDCl₃, chemical shifts in ppm)
| Compound | Key Protons | Expected/Observed Chemical Shift (δ) |
| Aniline | -NH₂ | ~3.7 (broad s) |
| Aromatic-H | 6.7 - 7.2 (m) | |
| Acetaldehyde | -CHO | ~9.8 (q) |
| -CH₃ | ~2.2 (d) | |
| Ethyl 2-ethylacetoacetate | Ester -OCH₂CH₃ | ~4.20 (q), ~1.28 (t)[4] |
| 2-ethyl -CH₂CH₃ | ~1.88 (m), ~0.94 (t)[4] | |
| Acetyl -CH₃ | ~2.23 (s)[4] | |
| -CH- | ~3.34 (t)[4] | |
| This compound | -COOH | >10 (broad s) |
| Aromatic-H | 7.5 - 8.5 (m) | |
| Ethyl -CH₂CH₃ | ~3.0 (q), ~1.4 (t) | |
| Methyl -CH₃ | ~2.7 (s) |
Table 2: Key IR Absorption Bands (in cm⁻¹)
| Compound | Functional Group | Characteristic Absorption(s) |
| Aniline | N-H stretch | 3350-3500 (two bands) |
| Acetaldehyde | C=O stretch | ~1730[2] |
| Ethyl 2-ethylacetoacetate | C=O (ester) | ~1740[6] |
| C=O (ketone) | ~1720[6] | |
| This compound | O-H stretch (acid) | 2500-3300 (broad) |
| C=O stretch (acid) | ~1700 | |
| C=C, C=N (aromatic) | 1400-1600 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Aniline | 93 | - |
| Acetaldehyde | 44 | 29 (-CHO) |
| Ethyl 2-ethylacetoacetate | 158 | 113 (-OC₂H₅), 115 (-COCH₃)[7] |
| This compound | 215 | 170 (-COOH)[5] |
Experimental Protocols
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse program.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (aniline, acetaldehyde, ethyl 2-ethylacetoacetate), a thin film can be prepared between two salt plates (e.g., NaCl). For the solid product (this compound), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for monitoring the synthesis and confirming the structure of the final product. The disappearance of the characteristic signals of the precursors and the appearance of new signals corresponding to the quinoline-4-carboxylic acid moiety serve as unambiguous evidence of the successful chemical transformation. This guide underscores the power of spectroscopic techniques as indispensable tools in modern chemical research and drug development.
References
A Strategic Guide to Profiling the Cross-Reactivity of 2-Ethyl-3-methyl-quinoline-4-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic window and potential for adverse effects. This guide provides a comprehensive framework for conducting cross-reactivity studies on "2-Ethyl-3-methyl-quinoline-4-carboxylic acid," a member of the biologically active quinoline-4-carboxylic acid class. Due to the limited publicly available data on this specific molecule, this document serves as a practical, in-depth guide to designing and executing a robust cross-reactivity assessment. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for data interpretation and comparison.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Imperative of Selectivity
The quinoline-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] Structure-activity relationship (SAR) studies have revealed that modifications to the quinoline core can significantly influence biological activity and target specificity.[4] For "this compound," its structural features suggest potential interactions with key enzyme families known to bind this scaffold.
Off-target effects, the unintended interactions of a drug candidate with proteins other than its primary therapeutic target, are a major cause of drug attrition during development.[5] Therefore, a thorough investigation of a compound's cross-reactivity early in the discovery process is not just a regulatory requirement but a critical step in mitigating risk and building a comprehensive safety profile. This guide will focus on a tiered approach to elucidating the selectivity of "this compound."
The Investigative Strategy: A Multi-pronged Approach to De-risking
Our strategy for assessing the cross-reactivity of "this compound" is based on a logical progression from predicted primary targets to broader, unbiased screening. This approach ensures a thorough evaluation while optimizing resource allocation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Histone deacetylase inhibitor assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Potential of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Abstract
Inflammation is a critical biological process, but its dysregulation underlies a multitude of chronic diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This guide provides a comprehensive benchmark analysis of a novel quinoline derivative, "2-Ethyl-3-methyl-quinoline-4-carboxylic acid," against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen (a non-selective COX inhibitor), Diclofenac (a potent non-selective COX inhibitor), and Celecoxib (a selective COX-2 inhibitor). We will delve into a series of robust in vitro and in vivo assays to objectively evaluate its anti-inflammatory potential, providing researchers, scientists, and drug development professionals with a detailed, data-driven comparison and the foundational methodologies to conduct similar evaluations.
Introduction: The Rationale for a Novel Anti-Inflammatory Agent
Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics for pain and inflammation.[1][2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, fever, and inflammation.[1][2][3] The discovery of two COX isoforms, COX-1 (constitutively expressed and involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors like Celecoxib, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][5][6][7][8]
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[9][10][11] Notably, quinoline derivatives bearing a carboxylic acid moiety have been explored as potential anti-inflammatory agents, with some evidence suggesting they may act through COX inhibition.[10] This guide focuses on "this compound" (herein referred to as Compound Q), a novel molecule within this class. The central hypothesis is that Compound Q possesses anti-inflammatory properties, and this guide will rigorously benchmark its efficacy and selectivity against industry-standard NSAIDs.
Mechanistic Landscape: Key Inflammatory Signaling Pathways
To understand the potential action of Compound Q, it's crucial to visualize the key signaling cascades that drive inflammation. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or pro-inflammatory cytokines trigger these pathways, leading to the expression of inflammatory mediators.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[12][13][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, a signaling cascade leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[16]
Caption: The canonical NF-κB signaling pathway activated by LPS.
The MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades involved in inflammation.[17][18][19] They transduce extracellular signals to regulate cellular processes, including the production of inflammatory cytokines. Key MAPK subfamilies include p38, JNK, and ERK.
Caption: A simplified representation of the p38 MAPK signaling pathway.
In Vitro Benchmarking: A Multi-faceted Approach
Our in vitro assessment is designed to dissect the specific mechanisms of Compound Q and quantify its potency relative to our benchmarks.
Cyclooxygenase (COX) Inhibition Assay
The cornerstone of NSAID activity is the inhibition of COX enzymes.[20][21] This assay determines the potency and selectivity of Compound Q against COX-1 and COX-2.
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.[22][23]
-
Compound Incubation : A range of concentrations of Compound Q, Ibuprofen, Diclofenac, and Celecoxib are pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Detection : Prostaglandin E2 (PGE2) production, a downstream product of COX activity, is measured using a competitive Enzyme Immunoassay (EIA) kit.[24]
-
Data Analysis : The concentration of each compound that inhibits 50% of the enzyme activity (IC50) is calculated. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Comparative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Compound Q (Hypothetical) | 15.2 | 1.8 | 8.4 |
| Ibuprofen | 13.1 | 34.4 | 0.38 |
| Diclofenac | 0.9 | 0.2 | 4.5 |
| Celecoxib | >100 | 0.05 | >2000 |
Note: Data for Compound Q is hypothetical and for illustrative purposes. Data for reference compounds are representative values from the literature.
Interpretation : The hypothetical data suggests that Compound Q is a potent inhibitor of COX-2 and exhibits moderate selectivity over COX-1, placing it between non-selective NSAIDs like Diclofenac and highly selective COX-2 inhibitors like Celecoxib.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Overproduction of nitric oxide (NO) by iNOS in macrophages is a hallmark of inflammation. This assay assesses the ability of Compound Q to suppress this key inflammatory mediator.
Experimental Protocol: Nitric Oxide Production Assay
-
Cell Culture : Murine macrophage cells (RAW 264.7) are seeded in 96-well plates.[25][26][27]
-
Treatment : Cells are pre-treated with various concentrations of Compound Q or benchmark drugs for 1 hour.
-
Stimulation : Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL).[25][28]
-
Incubation : The cells are incubated for 24 hours.
-
NO Measurement : The amount of nitrite (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent.[27][29]
-
Cell Viability : A concurrent MTT or resazurin assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity.[27]
Caption: Workflow for the LPS-induced nitric oxide production assay.
Comparative Data: Inhibition of NO Production
| Compound | IC50 for NO Inhibition (µM) |
| Compound Q (Hypothetical) | 5.5 |
| Ibuprofen | >100 |
| Diclofenac | 25.8 |
| Celecoxib | 12.3 |
Note: Data for Compound Q is hypothetical. Reference compound data is illustrative of expected trends.
Interpretation : The hypothetical results indicate that Compound Q is a potent inhibitor of NO production in activated macrophages, surpassing the efficacy of the benchmark NSAIDs in this specific assay. This suggests a mechanism of action that may extend beyond simple COX inhibition, possibly involving the upstream NF-κB or MAPK pathways that regulate iNOS expression.
Pro-Inflammatory Cytokine Quantification
This assay measures the inhibition of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are crucial mediators of the inflammatory response.[14]
Experimental Protocol: Cytokine ELISA
-
Cell Stimulation : RAW 264.7 macrophages are treated and stimulated with LPS as described in the NO production assay.
-
Supernatant Collection : After an appropriate incubation period (e.g., 6 hours for TNF-α, 24 hours for IL-6), the cell culture supernatant is collected.
-
ELISA : The concentration of TNF-α and IL-6 in the supernatant is quantified using specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits.[30][31][32][33]
-
Data Analysis : The percentage inhibition of cytokine production is calculated relative to LPS-stimulated cells without treatment.
Comparative Data: Inhibition of Cytokine Production at 10 µM
| Compound | % TNF-α Inhibition | % IL-6 Inhibition |
| Compound Q (Hypothetical) | 65% | 72% |
| Ibuprofen | 15% | 20% |
| Diclofenac | 45% | 50% |
| Celecoxib | 55% | 60% |
Note: Data is hypothetical and for illustrative purposes.
Interpretation : Compound Q demonstrates superior inhibition of TNF-α and IL-6 production compared to the benchmark drugs. This further supports the hypothesis that its anti-inflammatory effects are robust and may involve the modulation of key transcription factors like NF-κB or AP-1, which control the expression of these cytokines.[17]
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
To translate our in vitro findings into a physiological context, we utilize the carrageenan-induced paw edema model, a classic and highly reproducible model of acute inflammation.[34][35][36][37]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization : Male Wistar rats are acclimatized for one week prior to the experiment.
-
Compound Administration : Animals are divided into groups and administered Compound Q (e.g., 10, 30, 100 mg/kg), benchmark drugs, or vehicle control via oral gavage one hour before the inflammatory challenge.
-
Induction of Edema : Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw of each rat.[38]
-
Edema Measurement : Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis : The percentage inhibition of edema is calculated for each group relative to the vehicle control group at the time of peak inflammation (typically 3-4 hours).
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Comparative Data: Inhibition of Paw Edema at 3 Hours
| Treatment (Dose) | % Inhibition of Edema |
| Compound Q (30 mg/kg, Hypothetical) | 58% |
| Ibuprofen (100 mg/kg) | 45% |
| Diclofenac (10 mg/kg) | 65% |
| Celecoxib (30 mg/kg) | 52% |
Note: Data is hypothetical and for illustrative purposes. Doses are representative.
Interpretation : In this acute inflammation model, Compound Q demonstrates significant anti-inflammatory activity, comparable to Celecoxib and slightly less potent than Diclofenac at the tested doses. This in vivo result validates the potent anti-inflammatory effects observed in the in vitro assays.
Synthesis and Conclusion
This comparative guide provides a rigorous framework for evaluating the anti-inflammatory potential of "this compound" (Compound Q). Based on our multi-tiered analysis using established in vitro and in vivo models, the hypothetical data paints a compelling picture of Compound Q as a potent anti-inflammatory agent.
Key Findings (based on hypothetical data):
-
Mechanism of Action : Compound Q appears to be a moderately selective COX-2 inhibitor. However, its potent inhibition of NO, TNF-α, and IL-6 suggests that its mechanism may also involve the modulation of upstream inflammatory signaling pathways, such as NF-κB.
-
Potency : In vitro, Compound Q demonstrated superior potency in inhibiting the production of key inflammatory mediators (NO, TNF-α, IL-6) compared to established NSAIDs.
-
In Vivo Efficacy : The compound showed strong efficacy in a standard model of acute inflammation, validating its potential as a therapeutic agent.
References
- 1. news-medical.net [news-medical.net]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 5. Celecoxib: a selective cyclooxygenase-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. cambridge.org [cambridge.org]
- 8. COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | FDA [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synapse.koreamed.org [synapse.koreamed.org]
- 19. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. thepharmajournal.com [thepharmajournal.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. mdpi.com [mdpi.com]
- 27. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. researchgate.net [researchgate.net]
- 34. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 36. criver.com [criver.com]
- 37. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Ethyl-3-methyl-quinoline-4-carboxylic Acid
This document provides essential safety and handling protocols for 2-Ethyl-3-methyl-quinoline-4-carboxylic acid (CAS No. 74960-58-0). As a specialized heterocyclic aromatic compound, its handling demands a rigorous and informed approach to personal protection and laboratory procedure. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure both personal safety and experimental integrity. The procedures outlined herein are based on the known hazards of the compound class and established best practices for chemical safety.
Core Hazard Assessment: Understanding the Risks
This compound is classified as an irritant[1]. While specific toxicological data for this exact compound is limited, the broader family of quinoline derivatives and aromatic carboxylic acids necessitates careful handling. Quinolines can be toxic if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system[2][3]. The carboxylic acid moiety can also contribute to irritant or corrosive properties. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense against potential exposure.
The primary routes of exposure when handling the solid, powdered form of this compound are inhalation of dust and direct contact with the skin or eyes[4][5]. When in solution, risks shift to splashes and potential vapor inhalation, depending on the solvent used[4].
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be directly correlated to the specific task being performed. The following table outlines the minimum required PPE for handling this compound. The causality behind each selection is crucial for understanding and ensuring compliance.
| Protection Type | Specific Equipment | Standard | Rationale and Expert Insight |
| Hand Protection | Nitrile or Neoprene Gloves | EN 374 | Provides a necessary barrier against skin contact with the solid chemical or its solutions. Nitrile gloves offer good resistance to a wide range of chemicals, including many acids and organic compounds. Always inspect gloves for degradation or punctures before use and replace them immediately upon contamination[5]. |
| Eye & Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | OSHA 29 CFR 1910.133 or EN 166 | Mandatory for all handling operations. Protects eyes from accidental splashes of solutions or contact with airborne powder[5]. For tasks with a significant splash risk (e.g., handling large volumes, transfers), a face shield worn over goggles is required for full facial protection[4][6]. |
| Body Protection | Laboratory Coat | --- | Protects skin and personal clothing from contamination. A standard lab coat is sufficient for small quantities, but a chemical-resistant apron should be worn over the lab coat when handling larger volumes[7]. |
| Respiratory Protection | Engineering Controls (Chemical Fume Hood) | --- | Primary line of defense. All handling of the solid, powdered compound that may generate dust must occur within a certified chemical fume hood to prevent inhalation[4][5]. If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved N95 (or higher) particulate respirator is required[4]. For volatile solutions, an air-purifying respirator with organic vapor cartridges may be necessary[4]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes exposure and ensures a safe, reproducible experimental environment. The following protocol is designed as a self-validating system where each step mitigates a specific, identified risk.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a certified chemical fume hood[5].
-
Ensure the fume hood is functioning correctly before starting work.
-
Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers, before handling the chemical[5].
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and free of defects[4].
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust[5]. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously[5].
-
Transfer & Dissolving: Use a spatula for solid transfers. When preparing solutions, add the solid to the solvent slowly to avoid splashing[4].
-
-
Post-Handling Procedures:
Disposal Plan: Environmental Stewardship
Improper disposal of quinoline derivatives can be harmful to the environment and is regulated[2][7]. This compound must be treated as hazardous waste[8].
-
Waste Segregation is Paramount:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled solid hazardous waste container[4][5][8].
-
Liquid Waste: All solutions containing the compound must be collected in a designated liquid hazardous waste container[4][8].
-
-
Crucial "Do Nots":
-
Regulatory Compliance:
Decision Logic for Waste Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
